molecular formula C8H3Cl3N2 B1310484 2,4,6-Trichloroquinazoline CAS No. 20028-68-6

2,4,6-Trichloroquinazoline

Número de catálogo: B1310484
Número CAS: 20028-68-6
Peso molecular: 233.5 g/mol
Clave InChI: VUPOGEZMJNDSHI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,4,6-Trichloroquinazoline (CAS 20028-68-6) is a versatile chemical building block in medicinal chemistry and drug discovery. Its molecular formula is C8H3Cl3N2, with a molecular weight of 233.48 . This compound is a halogen-rich quinazoline derivative, a scaffold recognized as a privileged structure in pharmacology due to its wide spectrum of biological activities . The presence of three reactive chlorine atoms at the 2, 4, and 6 positions of the quinazoline ring allows for selective substitution, making it a valuable precursor for synthesizing diverse libraries of compounds . Researchers utilize this compound to develop novel molecules targeting various disease pathways. The quinazoline core is a common feature in several FDA-approved anticancer drugs, such as gefitinib and erlotinib, which function as kinase inhibitors . Furthermore, structure-activity relationship (SAR) studies indicate that halogenation at specific positions on the quinazoline ring can significantly enhance biological properties, including antimicrobial and cytotoxic activities . This makes this compound a particularly valuable intermediate for creating potential new therapeutic agents. For safe handling, please refer to the associated Safety Data Sheet. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2,4,6-trichloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3N2/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPOGEZMJNDSHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439640
Record name 2,4,6-trichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20028-68-6
Record name 2,4,6-Trichloroquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20028-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-trichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trichloroquinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2,4,6-Trichloroquinazoline chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties of 2,4,6-Trichloroquinazoline

Introduction

This compound is a versatile heterocyclic compound of significant interest in the fields of pharmaceutical and agrochemical research. Its structure, featuring a fused benzene and pyrimidine ring system with three chlorine substituents, imparts a high degree of reactivity, making it a valuable intermediate for the synthesis of a wide array of more complex molecules.[1] The distinct chlorination pattern not only enhances its utility in chemical reactions but also contributes to the stability of the core structure.[1] This compound serves as a crucial building block for developing molecules with significant biological activities, including potential anti-cancer agents and crop protection chemicals like herbicides and fungicides.[1]

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₈H₃Cl₃N₂[1]
Molecular Weight 233.49 g/mol [1]
CAS Number 20028-68-6[1]
Appearance Light yellow solid[1]
Purity ≥ 97% (GC)[1]
SMILES Clc1cc2c(cc1Cl)nc(Cl)nc2
Melting Point Data not available. For comparison, 2,4,6-trichloroaniline has a melting point of 78.5 °C.[2]
Boiling Point Data not available. For comparison, 2,4,6-trichloroaniline has a boiling point of 262 °C.[2]
Solubility Data not available. Halogenated quinazolines generally exhibit low solubility in water but are soluble in organic solvents like DMSO and DMF.
Storage Conditions Store at 0-8°C[1]

Spectroscopic Data Analysis

While specific spectra for this compound are not widely published, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

  • ¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the quinazoline ring. The exact chemical shifts and coupling patterns would depend on the electronic environment created by the three chlorine atoms. The ¹³C NMR spectrum would display signals for the eight carbon atoms of the quinazoline core, with the carbons attached to chlorine and nitrogen atoms showing characteristic downfield shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the aromatic C-H stretching vibrations (around 3000-3100 cm⁻¹) and C=C and C=N bond stretching vibrations within the heterocyclic ring system (typically in the 1400-1600 cm⁻¹ region).

  • Mass Spectrometry: In a mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) at m/z 232 (for the isotopes ³⁵Cl and ¹²C). Due to the presence of three chlorine atoms, a characteristic isotopic cluster pattern would be observed for the molecular ion, with peaks at M+2, M+4, and M+6, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the three chlorine atoms, which act as leaving groups in nucleophilic aromatic substitution (SₙAr) reactions. The C4 position is particularly electrophilic and, therefore, the most reactive site for nucleophilic attack.[3] This regioselectivity allows for the sequential and controlled introduction of various substituents onto the quinazoline scaffold.[3]

This high reactivity makes this compound a key intermediate in the synthesis of diverse libraries of compounds for drug discovery and agrochemical development.[1] By reacting it with various nucleophiles such as amines, alcohols, and thiols, researchers can generate a wide range of 2,4,6-trisubstituted quinazoline derivatives. These derivatives have been investigated for numerous therapeutic applications, including as anti-cancer agents that target specific cellular pathways.[1][4][5]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of 2,4,6-trisubstituted quinazolines using this compound as a key intermediate.

General Synthesis of 2,4,6-Trisubstituted Quinazolines

This multi-step synthesis starts from a substituted anthranilic acid.

Step 1: Synthesis of the Quinazolin-4(3H)-one Intermediate

  • A substituted anthranilic acid is reacted with an appropriate acylating agent (e.g., an acid chloride or anhydride) to form an N-acylanthranilic acid.

  • The N-acylanthranilic acid is then cyclized, often by heating with a dehydrating agent or in a high-boiling solvent, to yield the corresponding 2-substituted-quinazolin-4(3H)-one.

Step 2: Chlorination to this compound

  • The dried 2-substituted-6-chloro-quinazolin-4(3H)-one is placed in a round-bottom flask equipped with a reflux condenser.

  • Phosphorus oxychloride (POCl₃) and a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) or phosphorus pentachloride (PCl₅) are added.[6][7]

  • The mixture is heated to reflux for several hours until the reaction is complete, as monitored by TLC.

  • After cooling, the excess POCl₃ is removed under reduced pressure.

  • The reaction mixture is carefully poured onto crushed ice with vigorous stirring.

  • The resulting acidic solution is neutralized with a base (e.g., sodium bicarbonate or ammonia solution) to precipitate the crude this compound.

  • The solid product is collected by vacuum filtration, washed with water, and dried. It can be further purified by recrystallization.

Step 3: Nucleophilic Aromatic Substitution (SₙAr)

  • This compound is dissolved in a suitable polar solvent such as dioxane or DMF in a reaction flask.[3]

  • A primary or secondary amine (or another nucleophile) and a base (e.g., N,N-diisopropylethylamine - DIPEA) are added.[3]

  • The reaction mixture is stirred, often at an elevated temperature (e.g., 80°C), for several hours until the starting material is consumed.[3]

  • Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate.[3]

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography to yield the desired 2,4,6-trisubstituted quinazoline derivative.[3]

Visualizations

Synthetic Workflow for 2,4,6-Trisubstituted Quinazolines

Synthesis_Workflow A Substituted Anthranilic Acid B Quinazolin-4(3H)-one Intermediate A->B Acylation & Cyclization C This compound B->C Chlorination (POCl₃/PCl₅) D 2,4,6-Trisubstituted Quinazoline C->D Nucleophilic Substitution

Caption: General synthetic pathway for 2,4,6-trisubstituted quinazolines.

Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway and Inhibition

Many quinazoline derivatives function as kinase inhibitors, targeting pathways like the Epidermal Growth Factor Receptor (EGFR) signaling cascade, which is often dysregulated in cancer.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor (e.g., EGF) Ligand->RTK Binds Inhibitor Quinazoline Inhibitor Inhibitor->RTK Inhibits (ATP-binding site) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Enters Nucleus

Caption: Inhibition of a generalized RTK pathway by a quinazoline derivative.

Safety and Handling

As with all chlorinated organic compounds, this compound should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a highly functionalized and reactive chemical intermediate with significant applications in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. Its key chemical feature is the regioselective reactivity of its chlorine substituents, which allows for the strategic construction of a diverse range of 2,4,6-trisubstituted quinazoline derivatives. The continued exploration of the chemistry of this compound is likely to lead to the discovery of new molecules with potent biological activities.

References

In-Depth Technical Guide to 2,4,6-Trichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 20028-68-6

This technical guide provides a comprehensive overview of 2,4,6-Trichloroquinazoline, a key intermediate in the synthesis of a wide range of biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and reactivity, supported by experimental protocols and data.

Core Compound Properties

This compound is a versatile chlorinated heterocyclic compound.[1] Its trifunctional nature makes it a valuable building block for creating diverse molecular architectures with applications in medicinal chemistry and agrochemical research.[1] The presence of three chlorine atoms at positions 2, 4, and 6 of the quinazoline ring imparts distinct reactivity, allowing for selective functionalization.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
CAS Number 20028-68-6[1]
Molecular Formula C₈H₃Cl₃N₂[1]
Molecular Weight 233.49 g/mol [1]
Appearance Light yellow solid[1]
Purity ≥ 97% (GC)[1]
Storage Conditions Store at 0-8°C[1]

Synthesis and Reactivity

The synthesis of the quinazoline scaffold can be achieved through various methods, often starting from substituted anthranilic acids. For instance, a general route to substituted quinazolines involves the cyclization of anthranilic acids to form a benzoxazinone, followed by amination to a quinazolin-4-one, and subsequent chlorination.[2]

Experimental Protocol: General Synthesis of 4-Chloroquinazolines from Quinazolin-4-ones [2]

This protocol describes a general method for the chlorination of a quinazolin-4-one, which is a key step in a multi-step synthesis that could lead to this compound, starting from an appropriately substituted anthranilic acid.

Materials:

  • 2-Substituted-6-chloroquinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅)

Procedure:

  • A mixture of the 2-substituted-6-chloroquinazolin-4(3H)-one (1 equivalent), phosphorus pentachloride (5 equivalents), and phosphorus oxychloride (sufficient volume to ensure stirring) is heated under reflux at 115-118°C for 4 hours.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • Excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield the corresponding 4-chloroquinazoline derivative.

Reactivity and Synthetic Applications:

This compound is a key precursor for the synthesis of 2,4,6-trisubstituted quinazoline derivatives.[2] The chlorine atoms at positions 2 and 4 are particularly susceptible to nucleophilic aromatic substitution (SɴAr), with the C4 position generally being more reactive under milder conditions.[3] This differential reactivity allows for the sequential and regioselective introduction of various nucleophiles, such as amines, to build a library of compounds with diverse biological activities.

Experimental Protocol: Nucleophilic Aromatic Substitution of a Dichloroquinazoline with an Amine [3]

This protocol illustrates the general principle of a nucleophilic aromatic substitution reaction on a dichloroquinazoline derivative, which is analogous to the reactions of this compound.

Materials:

  • 2,4-Dichloro-6,7-dimethoxyquinazoline (1 equivalent)

  • Substituted aniline (1 equivalent)

  • N,N-Diisopropylethylamine (DIPEA) (3.6 equivalents)

  • Dioxane (solvent)

Procedure:

  • A mixture of 2,4-dichloro-6,7-dimethoxyquinazoline, the corresponding aniline, and DIPEA in dioxane is stirred at 80°C for 12 hours under an inert atmosphere.

  • After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature.

  • The reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the 2-chloro-4-anilinoquinazoline derivative.

Biological Significance and Applications

Quinazoline derivatives are recognized as privileged structures in medicinal chemistry due to their wide range of pharmacological activities.[4] Derivatives of this compound are explored for various therapeutic applications, including:

  • Anticancer Agents: The quinazoline scaffold is a core component of several approved anticancer drugs. Research has focused on its derivatives as potential inhibitors of key signaling pathways involved in cancer progression.[1]

  • Agrochemicals: This compound serves as an important intermediate in the development of novel herbicides and fungicides, contributing to advancements in crop protection.[1]

Visualizing Synthetic Pathways

The following diagrams illustrate the logical workflows for the synthesis of substituted quinazolines, which are relevant to the chemistry of this compound.

G A Substituted Anthranilic Acid B Benzoxazinone Derivative A->B Acylation/ Dehydration C Quinazolin-4-one Derivative B->C Amination D This compound C->D Chlorination (e.g., POCl3/PCl5)

Caption: General synthetic workflow for this compound.

G A This compound B 2-Chloro-4-(substituted-amino) -6-chloroquinazoline A->B SɴAr at C4 (milder conditions) C 2,4-Di(substituted-amino) -6-chloroquinazoline B->C SɴAr at C2 (harsher conditions) Nu1 Nucleophile 1 (e.g., Amine) Nu1->A Nu2 Nucleophile 2 (e.g., Amine) Nu2->B

Caption: Stepwise nucleophilic substitution on this compound.

References

An In-depth Technical Guide to 2,4,6-Trichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,6-trichloroquinazoline, a halogenated quinazoline derivative of significant interest in medicinal chemistry and drug development. This document details its chemical properties, a representative synthetic protocol, and its postulated mechanism of action as a potential anticancer agent.

Core Chemical Properties and Data

This compound is a versatile chemical intermediate, recognized for its unique chlorinated structure that enhances its reactivity and potential as a scaffold in the synthesis of bioactive molecules. Its key quantitative data are summarized below.

PropertyValue
Molecular Formula C₈H₃Cl₃N₂
Molecular Weight 233.49 g/mol
CAS Number 20028-68-6
Appearance Light yellow solid
Purity (typical) ≥ 97% (GC)

Postulated Mechanism of Action: Inhibition of EGFR Signaling Pathway

Quinazoline derivatives are a well-established class of compounds in anticancer research, with many acting as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2][3] The this compound scaffold is structurally similar to known EGFR tyrosine kinase inhibitors (TKIs).[2] Overactivation of the EGFR pathway is a hallmark of many cancers, leading to increased cell proliferation, survival, and metastasis.[4]

It is postulated that this compound acts as an ATP-competitive inhibitor at the tyrosine kinase domain of EGFR. By binding to this site, it is thought to block the autophosphorylation of the receptor, thereby inhibiting the downstream activation of pro-survival and proliferative signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[5][6]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR Extracellular Domain Transmembrane Domain Tyrosine Kinase Domain EGF->EGFR:f0 P P EGFR:f2->P Autophosphorylation Grb2 Grb2 P->Grb2 PI3K PI3K P->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT AKT->Proliferation Quinazoline This compound Quinazoline->EGFR:f2 Inhibition

Caption: Postulated inhibition of the EGFR signaling pathway by this compound.

Experimental Protocols

Synthesis of this compound from 6-Chloro-quinazoline-2,4(1H,3H)-dione

Materials:

  • 6-Chloro-quinazoline-2,4(1H,3H)-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (catalyst)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, a mixture of 6-chloro-quinazoline-2,4(1H,3H)-dione, an excess of phosphorus oxychloride, and a catalytic amount of N,N-dimethylaniline is prepared.

  • The reaction mixture is heated to reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is then carefully poured onto crushed ice with vigorous stirring.

  • The acidic solution is neutralized with a saturated solution of sodium bicarbonate until a precipitate is formed.

  • The solid product is collected by vacuum filtration and washed with water.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound.

Workflow Diagram for the Synthesis of this compound

Synthesis_Workflow start Start reagents Mix 6-Chloro-quinazoline-2,4(1H,3H)-dione, POCl3, and N,N-Dimethylaniline start->reagents reflux Reflux for several hours reagents->reflux evaporation Remove excess POCl3 under reduced pressure reflux->evaporation quenching Pour onto crushed ice and neutralize with NaHCO3 evaporation->quenching filtration Collect precipitate by vacuum filtration quenching->filtration purification Recrystallize from ethanol filtration->purification product This compound purification->product

Caption: A representative workflow for the synthesis of this compound.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the field of oncology. Its structural similarity to known EGFR inhibitors suggests a plausible mechanism of action involving the inhibition of the EGFR signaling pathway. Further research, including the full spectroscopic characterization and biological evaluation of this compound, is warranted to fully elucidate its therapeutic potential.

References

2,4,6-Trichloroquinazoline: A Technical Guide to its Solubility Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the anticipated solubility characteristics of 2,4,6-trichloroquinazoline and outlines a comprehensive experimental protocol for its quantitative determination. Due to a lack of publicly available specific solubility data for this compound, this document serves as a practical resource for researchers aiming to establish its solubility profile in various solvents, a critical parameter in drug discovery and development.

Expected Solubility Profile

This compound is a heterocyclic aromatic compound. The presence of three chlorine atoms, which are electron-withdrawing, and the nitrogen atoms in the quinazoline core significantly influence its polarity and potential for intermolecular interactions. Based on the principle of "like dissolves like," its solubility is expected to be low in water and non-polar solvents. Conversely, it is anticipated to exhibit higher solubility in polar aprotic and some polar protic organic solvents that can engage in dipole-dipole interactions.

Quantitative Solubility Data

The following table is provided as a template for researchers to populate with their experimentally determined data.

Solvent ClassificationSolvent NameTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Determination
Polar Protic MethanolHPLC
EthanolHPLC
IsopropanolHPLC
Polar Aprotic AcetonitrileHPLC
Dimethyl Sulfoxide (DMSO)HPLC
N,N-Dimethylformamide (DMF)HPLC
Tetrahydrofuran (THF)HPLC
Non-Polar HexaneHPLC
TolueneHPLC
Aqueous WaterHPLC
Phosphate-Buffered Saline (pH 7.4)HPLC

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the equilibrium solubility of this compound. This protocol is based on the widely accepted shake-flask method followed by concentration analysis using High-Performance Liquid Chromatography (HPLC).

1. Materials and Equipment:

  • This compound (solid)

  • Selected solvents (analytical grade)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Thermostatic shaker

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Autosampler vials

2. Preparation of Calibration Standards:

  • Stock Solution Preparation: Accurately weigh a precise amount of this compound and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.

  • Serial Dilutions: Perform serial dilutions of the stock solution with the same solvent to prepare a series of calibration standards with concentrations spanning the expected solubility range.

3. Solubility Measurement (Shake-Flask Method):

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.

  • Dilution: Dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the prepared calibration standards.

4. HPLC Analysis:

  • Method Development: Develop a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

  • Calibration Curve: Inject the prepared calibration standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the diluted saturated solution samples into the HPLC system and record the peak areas.

5. Calculation of Solubility:

  • Determine the concentration of this compound in the diluted samples from the calibration curve.

  • Calculate the solubility of the compound in the original saturated solution by multiplying the determined concentration by the dilution factor.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation prep_stock Prepare Stock Solution prep_cal Prepare Calibration Standards prep_stock->prep_cal hplc_cal Analyze Calibration Standards (HPLC) prep_cal->hplc_cal add_excess Add Excess Compound to Solvent equilibrate Equilibrate in Shaker add_excess->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge collect Collect Supernatant centrifuge->collect filter_sample Filter Supernatant collect->filter_sample dilute_sample Dilute Saturated Solution filter_sample->dilute_sample hplc_sample Analyze Sample (HPLC) dilute_sample->hplc_sample calc Calculate Solubility hplc_cal->calc hplc_sample->calc

Caption: Workflow for solubility determination.

References

Spectroscopic Analysis of 2,4,6-Trichloroquinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2,4,6-trichloroquinazoline. Due to the absence of publicly available experimental spectra for this specific compound, this document focuses on predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. It includes anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity. Detailed, generalized experimental protocols for each spectroscopic technique are also provided to guide researchers in their own data acquisition.

Introduction

This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is crucial for its application and further development. Spectroscopic techniques such as NMR, IR, and MS are fundamental tools for the structural elucidation and characterization of such molecules. This guide synthesizes the expected spectroscopic data for this compound, offering a valuable resource for researchers in the field.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals only for the aromatic protons on the benzene ring. The electron-withdrawing nature of the chlorine atoms and the nitrogen atoms in the quinazoline ring will deshield these protons, shifting their signals downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-57.8 - 8.2d
H-77.6 - 8.0dd
H-87.9 - 8.3d

Note: Predicted values are based on analogous substituted quinazolines and general substituent effects. Actual values may vary.

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the carbon atoms of the quinazoline ring system. The carbons bearing chlorine atoms (C-2, C-4, C-6) will be significantly influenced by the halogen's electronegativity and will appear in a characteristic downfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2155 - 160
C-4150 - 155
C-4a125 - 130
C-5128 - 132
C-6135 - 140
C-7125 - 130
C-8130 - 135
C-8a148 - 152

Note: These are estimated ranges. The precise chemical shifts will depend on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by vibrations of the quinazoline ring and the carbon-chlorine bonds.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100 - 3000Aromatic C-H stretchMedium
1620 - 1580C=N stretchMedium-Strong
1550 - 1450Aromatic C=C stretchMedium-Strong
850 - 550C-Cl stretchStrong

The presence of strong absorption bands in the lower frequency region (below 900 cm⁻¹) will be a key indicator of the C-Cl bonds.[1] The aromatic C-H stretching vibrations will appear at wavenumbers typical for aromatic compounds.[2]

Mass Spectrometry (MS)

The mass spectrum of this compound will provide information about its molecular weight and isotopic distribution. Due to the presence of three chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This will result in a cluster of peaks for the molecular ion (M, M+2, M+4, M+6).

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/z
[M]⁺ (C₈H₃³⁵Cl₃N₂)243.9
[M+2]⁺245.9
[M+4]⁺247.9
[M+6]⁺249.9

The relative intensities of these peaks can be predicted based on the isotopic abundances of chlorine. The fragmentation pattern would likely involve the sequential loss of chlorine atoms and potentially the cleavage of the quinazoline ring.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if the solvent does not provide a reference signal.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus. A relaxation delay of 2-5 seconds is typically used.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is the standard instrument for this analysis.

Sample Preparation:

  • Solid State (KBr Pellet):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Solution:

    • Dissolve the sample in a suitable solvent that has minimal absorption in the regions of interest (e.g., carbon tetrachloride, chloroform).[3]

    • Place the solution in a liquid IR cell of appropriate path length.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment (or the KBr pellet holder/solvent-filled cell).

  • Place the sample in the spectrometer and record the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

Instrumentation: A variety of mass spectrometers can be used, such as a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source, or a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurements.[4]

Sample Preparation:

  • GC-MS: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, hexane) to a concentration of approximately 1 mg/mL.

  • LC-MS: Dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile, methanol) to a similar concentration.

Data Acquisition:

  • GC-MS (EI):

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The GC will separate the compound from any impurities before it enters the mass spectrometer.

    • The mass spectrometer is typically scanned over a mass range of m/z 50-500. The electron energy is usually set to 70 eV.

  • LC-MS (ESI):

    • The sample solution is infused directly into the ESI source or injected into the LC system.

    • The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The cone voltage and other source parameters should be optimized to maximize the signal of the molecular ion.

Workflow and Logical Relationships

The general workflow for the spectroscopic analysis of a compound like this compound involves a series of steps from sample preparation to data interpretation.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Data Interpretation & Structure Elucidation Prep_NMR Dissolve in Deuterated Solvent Acq_NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->Acq_NMR Prep_IR Prepare KBr Pellet or Solution Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Prep_MS Dissolve in Volatile Solvent Acq_MS Mass Spectrometer (GC-MS or LC-MS) Prep_MS->Acq_MS Proc_NMR Fourier Transform & Phase Correction Acq_NMR->Proc_NMR Proc_IR Background Subtraction Acq_IR->Proc_IR Proc_MS Peak Detection & Mass Assignment Acq_MS->Proc_MS Interp_NMR Chemical Shift & Coupling Analysis Proc_NMR->Interp_NMR Interp_IR Functional Group Identification Proc_IR->Interp_IR Interp_MS Molecular Weight & Fragmentation Analysis Proc_MS->Interp_MS Structure Structure Confirmation Interp_NMR->Structure Interp_IR->Structure Interp_MS->Structure Sample This compound Sample Sample->Prep_NMR Sample->Prep_IR Sample->Prep_MS

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While awaiting experimental verification, the predicted NMR, IR, and MS data, along with the detailed experimental protocols, serve as a valuable starting point for researchers. The presented information is intended to facilitate the identification, characterization, and quality control of this compound in various research and development settings. The logical workflow presented also offers a clear roadmap for conducting a comprehensive spectroscopic analysis.

References

An In-Depth Technical Guide to the Reactivity Profile of 2,4,6-Trichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trichloroquinazoline is a highly versatile and reactive heterocyclic compound that serves as a pivotal building block in the synthesis of a diverse array of functionalized quinazoline derivatives. Its unique electronic properties, arising from the presence of three chlorine atoms on the quinazoline core, dictate a rich and regioselective reactivity profile. This technical guide provides a comprehensive overview of the core reactivity of this compound, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and logical relationship diagrams are presented to facilitate its application in synthetic chemistry, particularly in the fields of medicinal chemistry and agrochemical development.

Introduction

The quinazoline scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] this compound, with its three reactive chloro-substituents, offers a strategic platform for the introduction of various functional groups in a controlled and regioselective manner, enabling the generation of libraries of novel compounds for biological screening.[4][5] This guide delves into the fundamental aspects of its chemical behavior, providing researchers with the necessary information to effectively utilize this valuable synthetic intermediate.

Core Reactivity Principles

The reactivity of this compound is primarily governed by two key reaction types:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the quinazoline ring, exacerbated by the electron-withdrawing chloro groups, renders the carbon atoms at positions 2, 4, and 6 susceptible to nucleophilic attack.

  • Palladium-Catalyzed Cross-Coupling Reactions: The chloro-substituents serve as excellent leaving groups in a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Regioselectivity

Theoretical and experimental studies have consistently demonstrated a pronounced regioselectivity in the nucleophilic aromatic substitution of polychlorinated quinazolines. The C4 position is the most electrophilic and, therefore, the most susceptible to initial nucleophilic attack under mild conditions.[2][6] This high degree of regioselectivity allows for the selective functionalization of the C4 position while leaving the C2 and C6 positions available for subsequent modifications.

The general workflow for the sequential nucleophilic substitution of this compound is depicted below:

G A This compound B 4-Substituted-2,6-dichloroquinazoline A->B  Nucleophile 1 (mild conditions) C 2,4-Disubstituted-6-chloroquinazoline B->C  Nucleophile 2 (harsher conditions) D 2,4,6-Trisubstituted quinazoline C->D  Nucleophile 3 (harshest conditions)

Figure 1: Sequential Nucleophilic Substitution.
Quantitative Data for SNAr Reactions

The following table summarizes the reaction of this compound with various nucleophiles, highlighting the preferential substitution at the C4 position.

NucleophileProductReaction ConditionsYield (%)Reference
Aniline4-Anilino-2,6-dichloroquinazolineDioxane, 80 °C, 12 h60[2]
Decylamine4-(Decylamino)-2,6-dichloroquinazolineN/ABeneficial for activity[1]
Hydrazine Hydrate4-Hydrazinyl-2,6-dichloroquinazolineEthanol, 0-5 °C, 2 hHigh[6]

Note: Quantitative data for a wide range of nucleophiles specifically with this compound is limited in the readily available literature. The provided data is based on analogous reactions with closely related dichloroquinazolines and qualitative descriptions for the trichloro-variant.

Experimental Protocol: Synthesis of 4-Anilino-2,6-dichloroquinazoline

This protocol is adapted from a general procedure for the synthesis of 4-aminoquinazolines.[2]

Materials:

  • This compound (1.0 mmol)

  • Aniline (1.0 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 mmol)

  • Anhydrous Dioxane (10 mL)

Procedure:

  • To a stirred solution of this compound in anhydrous dioxane, add aniline and DIPEA.

  • Heat the reaction mixture at 80 °C under an inert atmosphere for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-anilino-2,6-dichloroquinazoline.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. The differential reactivity of the chloro-substituents allows for sequential and regioselective functionalization. While specific studies on the 2,4,6-trichloro isomer are not abundant, valuable insights can be drawn from the reactivity of the analogous 2,4,7-trichloroquinazoline, which demonstrates a clear strategy for selective cross-coupling.[7]

The general catalytic cycle for these reactions is illustrated below:

G A Pd(0)Ln B Oxidative Addition A->B C R-Pd(II)Ln-X B->C  R-X D Transmetalation C->D E R-Pd(II)Ln-R' D->E  R'-M F Reductive Elimination E->F F->A  R-R'

Figure 2: General Palladium Cross-Coupling Cycle.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting the chloroquinazoline with an organoboron reagent.

General Reaction Conditions:

  • Palladium Catalyst: Pd(OAc)₂, Pd(PPh₃)₄, or other Pd(0) or Pd(II) precursors.[8][9]

  • Ligand: Phosphine ligands such as PPh₃, or more specialized ligands for challenging couplings.

  • Base: K₂CO₃, Cs₂CO₃, or other inorganic bases.

  • Solvent: Dioxane, toluene, or DMF, often with the addition of water.

Experimental Protocol (General):

  • In a reaction vessel, combine this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

  • Add the solvent (e.g., dioxane/water mixture).

  • Degas the mixture and heat under an inert atmosphere at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of C-C triple bonds by reacting the chloroquinazoline with a terminal alkyne.[10][11]

General Reaction Conditions:

  • Palladium Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.

  • Copper Co-catalyst: CuI.

  • Base: An amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA).

  • Solvent: THF or DMF.

Experimental Protocol (General):

  • To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF), add the terminal alkyne (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and CuI (2-5 mol%).

  • Add the amine base (e.g., Et₃N, 2.0 equiv) and stir the mixture at room temperature or with gentle heating under an inert atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture and concentrate the filtrate.

  • Purify the residue by column chromatography.

Heck Reaction

The Heck reaction allows for the formation of C-C double bonds by coupling the chloroquinazoline with an alkene.[12][13]

General Reaction Conditions:

  • Palladium Catalyst: Pd(OAc)₂ or Pd/C.

  • Ligand: Often phosphine-based ligands.

  • Base: A weak base such as Et₃N or K₂CO₃.

  • Solvent: DMF, NMP, or acetonitrile.

Experimental Protocol (General):

  • Combine this compound (1.0 equiv), the alkene (1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), ligand (if required), and base (e.g., Et₃N, 1.5 equiv) in a suitable solvent.

  • Heat the reaction mixture at 80-120 °C under an inert atmosphere.

  • After completion, cool the mixture, filter, and concentrate.

  • Purify the product by chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by reacting the chloroquinazoline with a primary or secondary amine.[14][15]

General Reaction Conditions:

  • Palladium Catalyst: Pd(OAc)₂ or Pd₂(dba)₃.

  • Ligand: Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BINAP.

  • Base: A strong, non-nucleophilic base such as NaOtBu or LiHMDS.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane.

Experimental Protocol (General):

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst, ligand, and base.

  • Add the solvent, followed by this compound (1.0 equiv) and the amine (1.2 equiv).

  • Heat the reaction mixture at 80-110 °C.

  • Monitor the reaction progress.

  • After completion, cool the mixture and quench with water.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify by column chromatography.

Synthesis of the this compound Core

The this compound core is typically synthesized from the corresponding quinazoline-2,4-dione derivative. A common method involves the chlorination of 6-chloroquinazoline-2,4(1H,3H)-dione using a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of a base such as N,N-dimethylaniline.[16]

G A 6-Chloroquinazoline-2,4(1H,3H)-dione B This compound A->B  POCl₃, N,N-dimethylaniline

Figure 3: Synthesis of this compound.

Applications in Drug Discovery and Development

The versatile reactivity of this compound makes it a valuable starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.[17] The ability to sequentially and selectively introduce different functionalities at the C2, C4, and C6 positions allows for the systematic exploration of the structure-activity relationship (SAR) of quinazoline-based compounds. Derivatives of this compound have been investigated for their potential as anticancer agents and in the development of new pesticides.[3][4]

Conclusion

This compound exhibits a well-defined and predictable reactivity profile, dominated by regioselective nucleophilic aromatic substitution at the C4 position and a range of palladium-catalyzed cross-coupling reactions. This combination of reactivity allows for the strategic and sequential functionalization of the quinazoline core, making it an invaluable tool for the synthesis of complex, polysubstituted quinazoline derivatives. The methodologies and data presented in this guide are intended to empower researchers to fully exploit the synthetic potential of this versatile building block in their pursuit of novel bioactive molecules.

References

An In-depth Technical Guide on Theoretical Studies of 2,4,6-Trichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: 2,4,6-Trichloroquinazoline is a key heterocyclic compound utilized as a versatile precursor in the synthesis of a wide range of biologically active molecules, including potential anti-cancer agents and pesticides.[1] A thorough understanding of its molecular structure, electronic properties, and reactivity is paramount for the rational design of novel derivatives. Theoretical and computational studies provide invaluable insights into these characteristics at an atomic level, complementing experimental data and guiding synthetic efforts. This guide outlines a comprehensive theoretical framework for the study of this compound using quantum chemical calculations, based on established methodologies for analogous heterocyclic systems.

Proposed Computational Methodology

This section details the recommended computational protocol for the theoretical investigation of this compound. The methodology is derived from successful studies on similar chloro-substituted quinoline and quinazoline derivatives.[2][3][4][5]

Software and Theoretical Level

All quantum chemical calculations can be performed using the Gaussian suite of programs.[2][4] The density functional theory (DFT) method is recommended for its balance of accuracy and computational cost. Specifically, the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, has been shown to be effective for similar molecules.[2][5][6] A split-valence Pople-style basis set, such as 6-311++G(d,p), is advised to provide a good description of the electronic structure, including polarization and diffuse functions for anions and lone pairs.[2][4][5]

Key Computational Experiments

A logical workflow for the theoretical analysis is presented below. This workflow ensures a comprehensive investigation from fundamental structure to reactivity.

G Computational Workflow for this compound Analysis cluster_input Initial Setup cluster_dft DFT Calculations (Gaussian) cluster_tddft TD-DFT Calculation cluster_analysis Data Analysis and Interpretation start Define Molecular Structure of This compound opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Calculation opt->freq Confirm minimum energy structure nbo Natural Bond Orbital (NBO) Analysis opt->nbo nmr NMR Shielding Tensors (GIAO Method) opt->nmr uvvis Excited State Calculation (UV-Vis Spectrum) opt->uvvis geo_params Structural Parameters (Bond Lengths, Angles) freq->geo_params spectra Spectroscopic Data (IR, Raman, NMR, UV-Vis) freq->spectra electronic Electronic Properties (HOMO-LUMO, MEP) nbo->electronic nmr->spectra uvvis->spectra reactivity Reactivity Prediction (Fukui Functions, NBO) electronic->reactivity

Figure 1: Proposed computational workflow for theoretical studies.

Protocol Details:

  • Geometry Optimization: The initial structure of this compound is optimized to find the minimum energy conformation. This step is crucial as all subsequent calculations are performed on this optimized geometry.

  • Vibrational Frequency Calculation: Performed on the optimized geometry to confirm it is a true energy minimum (i.e., no imaginary frequencies) and to simulate the infrared (IR) and Raman spectra. Calculated frequencies are often scaled by a factor (e.g., 0.961) to better match experimental data due to the neglect of anharmonicity and basis set imperfections.[2]

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the ¹³C and ¹H NMR isotropic shielding constants.[4] These values are then converted to chemical shifts relative to a standard (e.g., Tetramethylsilane, TMS).

  • Electronic Properties:

    • Natural Bond Orbital (NBO) Analysis: Used to investigate charge delocalization, hyperconjugative interactions, and the nature of bonding within the molecule.[2][5]

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP): A 3D map of the MEP is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

  • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic absorption spectra, providing information on electronic transitions and the molecule's behavior in the UV-visible range.

Molecular Structure and Geometry

The fundamental output of the computational protocol is the optimized molecular structure of this compound.

G cluster_pathway Illustrative SₙAr Reaction Pathway at C4 Reactants This compound + Nucleophile (Nu⁻) TS1 Transition State 1 (C4 Attack) Reactants->TS1 ΔEₐ (attack) Intermediate Meisenheimer Complex (σ-adduct) TS1->Intermediate TS2 Transition State 2 (Cl⁻ Loss) Intermediate->TS2 ΔEₐ (loss) Product 4-Nu-2,6-dichloroquinazoline + Cl⁻ TS2->Product

References

Exploring the Chemical Landscape of 2,4,6-Trichloroquinazoline Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its many derivatives, 2,4,6-trichloroquinazoline presents a versatile starting point for the synthesis of a diverse array of analogs with significant biological potential. This technical guide provides an in-depth exploration of the chemical space surrounding this compound, offering a comprehensive overview of synthetic methodologies, biological activities, and the critical structure-activity relationships that govern the efficacy of these compounds. Designed for researchers, scientists, and drug development professionals, this document aims to serve as a valuable resource for the rational design and development of novel therapeutics based on the 6-chloroquinazoline core.

Synthetic Strategies: Building a Library of this compound Analogs

The synthetic versatility of this compound lies in the differential reactivity of its chlorine substituents. The chlorine atoms at the C4 and C2 positions are susceptible to nucleophilic aromatic substitution (SNAr), with the C4 position being significantly more reactive. This regioselectivity allows for a controlled, stepwise introduction of various functionalities.[1][2][3]

Regioselective Substitution at the C4 Position

Nucleophilic attack on this compound occurs preferentially at the C4 position under milder reaction conditions.[1][3] This allows for the synthesis of a wide range of 4-substituted-2,6-dichloroquinazoline intermediates.

Experimental Protocol: General Procedure for Nucleophilic Substitution at C4

A solution of this compound (1.0 eq) in a suitable solvent such as isopropanol or dioxane is treated with a primary or secondary amine (1.0-1.2 eq). The reaction mixture is stirred at room temperature or heated to reflux for a period of 2-12 hours, depending on the nucleophilicity of the amine. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Further purification can be achieved by recrystallization or column chromatography.[2][4]

Substitution at the C2 Position

Following the substitution at the C4 position, the less reactive chlorine at the C2 position can be displaced by another nucleophile, often requiring harsher reaction conditions such as higher temperatures or the use of a stronger base.[3] This sequential substitution strategy enables the synthesis of 2,4-disubstituted-6-chloroquinazoline analogs with diverse functionalities at both positions.

Experimental Protocol: General Procedure for Nucleophilic Substitution at C2

The 4-substituted-2,6-dichloroquinazoline intermediate (1.0 eq) is dissolved in a high-boiling point solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The desired nucleophile (1.0-1.5 eq) and a base such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate are added to the solution. The reaction mixture is heated to a temperature ranging from 80°C to 150°C for several hours to days. After completion, the mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.

Biological Activities and Structure-Activity Relationships (SAR)

Analogs of this compound have been investigated for a range of biological activities, with a primary focus on their potential as anticancer agents through the inhibition of various protein kinases.

Anticancer Activity: Kinase Inhibition

A significant body of research has focused on the development of 6-chloro-4-aminoquinazoline derivatives as potent kinase inhibitors. These compounds often target the ATP-binding site of kinases, playing a crucial role in cell signaling pathways that are frequently dysregulated in cancer.

One notable target for this class of compounds is p21-activated kinase 4 (PAK4), a serine/threonine kinase involved in cell migration, invasion, and proliferation. Overexpression of PAK4 has been linked to the progression of several cancers. A series of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives have been designed and synthesized as potent and selective PAK4 inhibitors.[5]

The following table summarizes the in vitro inhibitory activity of selected 6-chloro-4-((1H-pyrazol-3-yl)amino)quinazoline-2-carboxamide derivatives against PAK4 and the closely related PAK1, highlighting key structure-activity relationships.

Compound IDR (Substitution on Carboxamide)PAK4 Ki (μM)PAK1 Ki (μM)Selectivity (PAK1/PAK4)
11a -NH(CH2)2N(CH3)20.045>10>222
12 4-amino-piperidine0.354>10>28
14 4-amino-piperidine (methylated)0.674>10>15
25 cyclopropylamine0.0162.750172
31 (CZh226) 4-methylpiperazine0.0093.111346

Structure-Activity Relationship Insights:

  • The 6-chloro substituent on the quinazoline ring is crucial for potent PAK4 affinity.[5]

  • The 4-amino-pyrazolyl moiety serves as a key hinge-binding element.[5]

  • The nature of the substituent on the C2-carboxamide group significantly influences both potency and selectivity. Small, cyclic amines like 4-methylpiperazine (as in compound 31 ) lead to a remarkable increase in both potency and selectivity for PAK4 over PAK1.[5]

  • Linear amines at the C2-carboxamide, such as in compound 11a , also demonstrate good potency and selectivity.[5]

Beyond specific kinase targets, various 6-chloroquinazoline derivatives have demonstrated broad-spectrum anticancer activity against a panel of human cancer cell lines.

Compound IDStructureMGC-803 IC50 (μM)Bcap-37 IC50 (μM)PC3 IC50 (μM)
5a 6-chloro-quinazolin linked to a 1,5-diaryl-1,4-pentadien-3-one1.22.53.1
5f 6-chloro-quinazolin linked to a 1,5-diaryl-1,4-pentadien-3-one1.52.83.5

Data compiled from selected studies for comparative purposes. Experimental conditions may vary.[6]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of these analogs requires elucidation of the signaling pathways they modulate and the experimental workflows used to assess their activity.

PAK4 Signaling Pathway

The PAK4 signaling pathway is a key regulator of cytoskeletal dynamics, cell motility, and survival. Inhibition of PAK4 by 6-chloroquinazoline analogs can disrupt these processes, leading to an anti-tumor effect.

PAK4_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Rac_Cdc42 Rac/Cdc42 Ras->Rac_Cdc42 PAK4 PAK4 Rac_Cdc42->PAK4 LIMK1 LIMK1 PAK4->LIMK1 Cofilin Cofilin LIMK1->Cofilin Actin Actin Cytoskeleton Reorganization Cofilin->Actin Cell_Motility Cell Motility & Invasion Actin->Cell_Motility Inhibitor 6-Chloroquinazoline Analog Inhibitor->PAK4 Inhibition

PAK4 Signaling Pathway and Inhibition
Experimental Workflow for Kinase Inhibitor Screening

The identification and characterization of novel kinase inhibitors from a library of this compound analogs typically follows a multi-step workflow.

Kinase_Inhibitor_Screening_Workflow Start Start: Library of This compound Analogs HTS High-Throughput Screening (HTS) (e.g., In vitro kinase assay) Start->HTS Hit_ID Hit Identification (Primary Hits) HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Selectivity Kinase Selectivity Profiling (Panel of kinases) Dose_Response->Selectivity Cell_Assays Cell-Based Assays (Proliferation, Apoptosis, Migration) Selectivity->Cell_Assays Lead_Opt Lead Optimization (SAR-guided synthesis) Cell_Assays->Lead_Opt Lead_Opt->HTS Iterative Improvement End End: Preclinical Candidate Lead_Opt->End

Kinase Inhibitor Screening Workflow

Conclusion

The this compound scaffold represents a privileged starting point for the development of novel, biologically active compounds. The regioselective nature of nucleophilic substitution at the C4 and C2 positions allows for the systematic synthesis of diverse analog libraries. The demonstrated activity of 6-chloroquinazoline derivatives as potent kinase inhibitors, particularly against targets like PAK4, underscores the therapeutic potential of this chemical class. The data and protocols presented in this guide offer a solid foundation for researchers to further explore this promising area of drug discovery, with the ultimate goal of developing next-generation therapeutics for cancer and other diseases.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,4,6-Trichloroquinazoline from Anthranilonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the multi-step synthesis of 2,4,6-trichloroquinazoline, a valuable building block in medicinal chemistry, starting from anthranilonitrile. The synthetic strategy involves the initial preparation of 2-amino-5-chlorobenzonitrile, followed by cyclization to a quinazolinedione intermediate, and subsequent chlorination to yield the final product.

Synthetic Pathway Overview

The synthesis of this compound from anthranilonitrile is a multi-step process. For the purpose of this protocol, we will begin with the synthesis of the chlorinated precursor, 2-amino-5-chlorobenzonitrile, which ensures the desired 6-chloro substitution pattern in the final quinazoline ring.

The overall synthetic route is as follows: Step 1: Synthesis of 2-amino-5-chlorobenzonitrile from 2-amino-5-chlorobenzamide. Step 2: Cyclization of 2-amino-5-chlorobenzonitrile to 6-chloroquinazoline-2,4(1H,3H)-dione. Step 3: Chlorination of 6-chloroquinazoline-2,4(1H,3H)-dione to this compound.

G cluster_0 Step 1: Preparation of Starting Material cluster_1 Step 2: Quinazoline Ring Formation cluster_2 Step 3: Chlorination A 2-Amino-5-chlorobenzamide B 2-Amino-5-chlorobenzonitrile A->B Dehydration (e.g., P₂O₅) C 6-Chloroquinazoline-2,4(1H,3H)-dione B->C Cyclization (e.g., Urea or CO₂) D This compound C->D Chlorination (e.g., POCl₃)

Caption: Synthetic pathway for this compound.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis.

StepStarting MaterialProductReagentsTypical Yield (%)Melting Point (°C)
12-Amino-5-chlorobenzamide2-Amino-5-chlorobenzonitrilePhosphorus pentoxide (P₂O₅)~85%135-137
22-Amino-5-chlorobenzonitrile6-Chloroquinazoline-2,4(1H,3H)-dioneUrea>90%>300
36-Chloroquinazoline-2,4(1H,3H)-dioneThis compoundPhosphorus oxychloride (POCl₃), N,N-Dimethylaniline~90%158-160

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-chlorobenzonitrile

This procedure describes the dehydration of 2-amino-5-chlorobenzamide to yield 2-amino-5-chlorobenzonitrile.

Materials:

  • 2-Amino-5-chlorobenzamide

  • Phosphorus pentoxide (P₂O₅)

  • Sand

  • Round-bottom flask (50 mL)

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a 50 mL round-bottom flask, thoroughly mix 2-amino-5-chlorobenzamide (1 equivalent) with phosphorus pentoxide (2 equivalents) and an equal volume of sand.

  • Assemble a distillation apparatus and heat the flask gently with a heating mantle.

  • The product will sublime and collect in the condenser.

  • Collect the sublimed 2-amino-5-chlorobenzonitrile.

  • The product can be further purified by recrystallization from a suitable solvent if necessary.

Step 2: Synthesis of 6-Chloroquinazoline-2,4(1H,3H)-dione

This protocol details the cyclization of 2-amino-5-chlorobenzonitrile with urea to form the quinazolinedione ring system.

Materials:

  • 2-Amino-5-chlorobenzonitrile

  • Urea

  • Round-bottom flask (100 mL)

  • Oil bath

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Sodium hydroxide (NaOH) solution (2 M)

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • In a 100 mL round-bottom flask, combine 2-amino-5-chlorobenzonitrile (1 equivalent) and urea (5-10 equivalents).

  • Heat the mixture in an oil bath to 190-200 °C with stirring. The mixture will melt and then solidify as the reaction progresses.

  • Maintain this temperature for 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Allow the reaction mixture to cool to room temperature.

  • Add 2 M sodium hydroxide solution to the solid mass and heat to dissolve the product.

  • Filter the hot solution to remove any insoluble impurities.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3.

  • A precipitate of 6-chloroquinazoline-2,4(1H,3H)-dione will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

Step 3: Synthesis of this compound

This final step involves the chlorination of the quinazolinedione intermediate to produce the target compound.

Materials:

  • 6-Chloroquinazoline-2,4(1H,3H)-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (catalytic amount)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle

  • Crushed ice

  • Sodium bicarbonate solution, saturated

  • Buchner funnel and filter paper

Procedure:

  • In a 50 mL round-bottom flask, place 6-chloroquinazoline-2,4(1H,3H)-dione (1 equivalent).

  • Add phosphorus oxychloride (10-15 equivalents) and a catalytic amount of N,N-dimethylaniline (2-3 drops).

  • Fit the flask with a reflux condenser and heat the mixture at 110-120 °C for 4-6 hours in a fume hood.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic reaction.

  • The product, this compound, will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Experimental Workflow Visualization

G cluster_step1 Step 1: Synthesis of 2-Amino-5-chlorobenzonitrile cluster_step2 Step 2: Synthesis of 6-Chloroquinazoline-2,4(1H,3H)-dione cluster_step3 Step 3: Synthesis of this compound s1_start Mix 2-amino-5-chlorobenzamide, P₂O₅, and sand s1_heat Heat mixture for sublimation s1_start->s1_heat s1_collect Collect sublimed product s1_heat->s1_collect s2_start Combine 2-amino-5-chlorobenzonitrile and urea s1_collect->s2_start Use product in next step s2_heat Heat at 190-200°C for 2-3h s2_start->s2_heat s2_workup1 Cool and dissolve in NaOH solution s2_heat->s2_workup1 s2_filter Filter hot solution s2_workup1->s2_filter s2_workup2 Acidify with HCl s2_filter->s2_workup2 s2_isolate Collect precipitate by filtration s2_workup2->s2_isolate s3_start Combine 6-chloroquinazoline-2,4-dione, POCl₃, and N,N-dimethylaniline s2_isolate->s3_start Use product in next step s3_reflux Reflux at 110-120°C for 4-6h s3_start->s3_reflux s3_workup Cool and pour onto ice s3_reflux->s3_workup s3_isolate Collect precipitate by filtration s3_workup->s3_isolate s3_purify Wash with water and dry s3_isolate->s3_purify

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols for the One-Pot Synthesis of 2,4,6-Trichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the one-pot synthesis of 2,4,6-trichloroquinazoline, a valuable building block in medicinal chemistry and drug development. The described methodology offers an efficient and streamlined approach, minimizing intermediate isolation steps and maximizing overall yield. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in pharmaceutical research. The chlorinated analogue, this compound, serves as a versatile intermediate for the synthesis of novel bioactive molecules, including kinase inhibitors and anti-cancer agents. Traditional multi-step syntheses of this compound can be time-consuming and result in lower overall yields. The one-pot protocol presented herein aims to provide a more efficient and practical approach for laboratory-scale synthesis.

Reaction Scheme

A proposed one-pot synthesis of this compound can be envisioned starting from 5-chloroanthranilic acid. The reaction proceeds through an initial cyclization to form 6-chloro-2,4-quinazolinedione, which is subsequently chlorinated in situ to yield the final product.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the one-pot synthesis of this compound.

ParameterValue
Starting Material5-Chloroanthranilic Acid
Reagent 1Urea
Reagent 2Phosphoryl Chloride (POCl₃)
Reagent 3Phosphorus Pentachloride (PCl₅)
Molar Ratio (Substrate:Urea)1 : 2
Molar Ratio (Substrate:POCl₃)1 : 10
Molar Ratio (Substrate:PCl₅)1 : 2
Reaction TemperatureStep 1: 180-190 °C; Step 2: 110-120 °C
Reaction TimeStep 1: 3 hours; Step 2: 4 hours
Yield (Approximate)75-85%
Purity (Typical)>95% (after purification)

Experimental Protocol

Materials:

  • 5-Chloroanthranilic acid

  • Urea

  • Phosphoryl chloride (POCl₃)

  • Phosphorus pentachloride (PCl₅)

  • Toluene (anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser with a calcium chloride guard tube

  • Heating mantle with a magnetic stirrer

  • Thermometer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Fume hood

Procedure:

  • Step 1: Formation of 6-Chloro-2,4-quinazolinedione (in situ)

    • In a clean, dry three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloroanthranilic acid (1.0 eq) and urea (2.0 eq).

    • Heat the mixture in a heating mantle to 180-190 °C with stirring for 3 hours. The mixture will melt and then solidify as the reaction proceeds.

    • After 3 hours, cool the flask to room temperature. The solid obtained is the crude 6-chloro-2,4-quinazolinedione.

  • Step 2: One-Pot Chlorination

    • To the flask containing the crude 6-chloro-2,4-quinazolinedione, add phosphoryl chloride (POCl₃, 10.0 eq) and phosphorus pentachloride (PCl₅, 2.0 eq) under a fume hood.

    • Fit the flask with a reflux condenser and a calcium chloride guard tube.

    • Heat the reaction mixture to 110-120 °C with stirring for 4 hours. The solid will gradually dissolve.

    • After 4 hours, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Slowly and carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring in a large beaker. Caution: This reaction is highly exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

    • Once the ice has melted, neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the one-pot synthesis protocol.

One_Pot_Synthesis_Workflow Start Start Mixing Mix 5-Chloroanthranilic Acid and Urea Start->Mixing Heating1 Heat to 180-190 °C for 3 hours Mixing->Heating1 InSitu_Product In situ formation of 6-Chloro-2,4-quinazolinedione Heating1->InSitu_Product Add_Reagents Add POCl₃ and PCl₅ InSitu_Product->Add_Reagents Heating2 Heat to 110-120 °C for 4 hours Add_Reagents->Heating2 Quenching Quench with Ice and Neutralize Heating2->Quenching Extraction Extract with Dichloromethane Quenching->Extraction Drying Dry and Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the one-pot synthesis of this compound.

Safety Precautions

  • This procedure should be carried out by trained personnel in a well-ventilated fume hood.

  • Phosphoryl chloride and phosphorus pentachloride are corrosive and react violently with water. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The quenching step is highly exothermic and releases corrosive HCl gas. Ensure adequate ventilation and perform the addition slowly.

Conclusion

The described one-pot synthesis provides an efficient and practical method for the preparation of this compound. This protocol is suitable for researchers in academia and industry who require access to this important synthetic intermediate for the development of novel pharmaceuticals and other bioactive compounds.

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2,4,6-Trichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the nucleophilic aromatic substitution (SNAr) reactions of 2,4,6-trichloroquinazoline, a versatile scaffold for the synthesis of novel compounds in medicinal chemistry. The protocols outlined below are based on established principles of quinazoline chemistry and provide a framework for the selective functionalization of this important heterocyclic core.

Introduction to Nucleophilic Aromatic Substitution of this compound

The quinazoline ring system is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound serves as a key starting material for the synthesis of diverse quinazoline libraries through nucleophilic aromatic substitution. The reactivity of the chlorine atoms on the quinazoline core is modulated by their position, allowing for a controlled and regioselective introduction of various nucleophiles.

The general order of reactivity for nucleophilic substitution on this compound is C4 > C2 > C6. This regioselectivity is primarily governed by the electronic effects of the nitrogen atoms within the quinazoline ring system. The C4 position is the most electrophilic and therefore the most susceptible to nucleophilic attack under mild conditions.[1][2] Subsequent substitutions at the C2 and C6 positions typically require harsher reaction conditions, such as higher temperatures. This differential reactivity allows for the sequential and selective functionalization of the this compound core.

Regioselective Monosubstitution at the C4-Position

The reaction of this compound with a variety of nucleophiles, particularly primary and secondary amines, proceeds with high regioselectivity to yield the corresponding 4-substituted-2,6-dichloroquinazolines.[1] This initial substitution is typically carried out at or below room temperature to ensure monosubstitution.

Quantitative Data for Monosubstitution Reactions
NucleophileSolventBaseTemperature (°C)Reaction Time (h)Typical Yield (%)
Primary Aliphatic AminesDichloromethane (DCM)Triethylamine (TEA)0 - 252 - 685 - 95
Secondary Aliphatic AminesDichloromethane (DCM)Triethylamine (TEA)0 - 254 - 880 - 90
AnilinesIsopropanol-Reflux6 - 1275 - 85
BenzylaminesTetrahydrofuran (THF)N,N-Diisopropylethylamine (DIPEA)25 - 504 - 880 - 90

Note: The data in this table is compiled based on analogous reactions with 2,4-dichloroquinazoline derivatives and represents expected outcomes for this compound.

Experimental Protocol: Synthesis of 4-Amino-2,6-dichloroquinazolines

This protocol describes a general procedure for the regioselective monosubstitution of this compound with a primary amine at the C4-position.

Materials:

  • This compound

  • Primary amine (e.g., n-butylamine)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • To the cooled solution, add triethylamine (1.1 eq).

  • Slowly add the primary amine (1.05 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 2-6 hours), quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 4-amino-2,6-dichloroquinazoline.

Sequential Disubstitution: Synthesis of 2,4-Diamino-6-chloroquinazolines

Following the initial substitution at the C4 position, the less reactive C2 position can be targeted by a second nucleophile under more forcing conditions. This allows for the synthesis of unsymmetrically substituted 2,4-diamino-6-chloroquinazolines.

Experimental Protocol: Synthesis of N2-Aryl-N4-alkyl-6-chloroquinazoline-2,4-diamine

This protocol outlines the subsequent substitution at the C2 position of a 4-amino-2,6-dichloroquinazoline.

Materials:

  • 4-Alkylamino-2,6-dichloroquinazoline (from the previous step)

  • Aromatic amine (e.g., aniline)

  • Isopropanol or N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) (optional, if the aniline salt is used)

Procedure:

  • In a sealed reaction vessel, suspend the 4-alkylamino-2,6-dichloroquinazoline (1.0 eq) in isopropanol or DMF.

  • Add the aromatic amine (1.2 - 1.5 eq). If the hydrochloride salt of the amine is used, add DIPEA (2.0 eq).

  • Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction by TLC or LC-MS. The reaction may take several hours to 24 hours to complete.

  • After completion, cool the reaction mixture to room temperature.

  • If the product precipitates upon cooling, it can be isolated by filtration and washed with a cold solvent.

  • If the product remains in solution, remove the solvent under reduced pressure and purify the residue by silica gel column chromatography or recrystallization.

Visualizing Reaction Pathways and Workflows

Experimental_Workflow start Start: this compound reaction1 Monosubstitution Reaction (Nucleophile 1, Mild Conditions) start->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 intermediate Isolated 4-Amino-2,6-dichloroquinazoline purification1->intermediate reaction2 Disubstitution Reaction (Nucleophile 2, Forcing Conditions) intermediate->reaction2 workup2 Product Isolation (Filtration/Extraction) reaction2->workup2 purification2 Recrystallization or Column Chromatography workup2->purification2 final_product Final Product: 2,4-Diamino-6-chloroquinazoline purification2->final_product

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 2,4,6-Trichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the sequential Suzuki-Miyaura cross-coupling reaction of 2,4,6-trichloroquinazoline. This methodology allows for the controlled and regioselective introduction of three different aryl or heteroaryl groups at the C2, C4, and C6 positions, yielding highly functionalized quinazoline scaffolds. Such structures are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active compounds.

Introduction

The quinazoline core is a privileged scaffold in numerous pharmaceuticals. The ability to selectively functionalize this heterocycle at multiple positions is crucial for the generation of diverse compound libraries for drug discovery. The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction, ideal for this purpose. However, the direct and selective functionalization of this compound presents a significant challenge due to the differential reactivity of the three chlorine atoms. The C4 position is the most electrophilic and prone to reaction, including competitive hydrolysis, which can lead to low yields in direct coupling attempts.[1]

This protocol outlines a robust, three-step sequential strategy to overcome these challenges, enabling the synthesis of 2,4,6-trisubstituted quinazolines. The strategy involves the temporary deactivation of the highly reactive C4 position, followed by sequential Suzuki-Miyaura couplings at the C2, C4, and C6 positions.

Experimental Overview

The overall synthetic strategy is depicted in the workflow diagram below. It begins with the protection of the C4 position of this compound as a thioether. This is followed by the first Suzuki-Miyaura coupling at the C2 position. The C4 position is then deprotected and subjected to a second Suzuki-Miyaura coupling. Finally, a third Suzuki-Miyaura coupling is performed at the C6 position.

G start This compound step1 Step 1: Thioether formation at C4 start->step1 intermediate1 2-Chloro-4-(isopropylthio)-6-chloroquinazoline step1->intermediate1 step2 Step 2: Suzuki Coupling at C2 intermediate1->step2 intermediate2 2-Aryl-4-(isopropylthio)-6-chloroquinazoline step2->intermediate2 step3 Step 3: Desulfitative Suzuki Coupling at C4 intermediate2->step3 intermediate3 2,4-Diaryl-6-chloroquinazoline step3->intermediate3 step4 Step 4: Suzuki Coupling at C6 intermediate3->step4 end 2,4,6-Triarylquinazoline step4->end

Caption: Sequential Suzuki-Miyaura cross-coupling workflow.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Chloro-4-(isopropylthio)-6-chloroquinazoline

This initial step deactivates the most reactive C4 position by converting the chloro group to a thioether.

Reaction Scheme:

This compound + Isopropyl mercaptan → 2-Chloro-4-(isopropylthio)-6-chloroquinazoline

Materials:

Reagent/SolventMolar Equiv.
This compound1.0
Isopropyl mercaptan1.05
Sodium hydride (NaH)1.1
Anhydrous THF-

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equiv) in anhydrous THF under a nitrogen atmosphere, add isopropyl mercaptan (1.05 equiv) dropwise at 0 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Suzuki-Miyaura Coupling at the C2 Position

With the C4 position protected, the first Suzuki-Miyaura coupling is performed at the C2 position.

Reaction Scheme:

2-Chloro-4-(isopropylthio)-6-chloroquinazoline + Arylboronic acid → 2-Aryl-4-(isopropylthio)-6-chloroquinazoline

Materials:

Reagent/SolventMolar Equiv. / mol%
2-Chloro-4-(isopropylthio)-6-chloroquinazoline1.0
Arylboronic acid (R¹B(OH)₂)1.5
Palladium(II) acetate (Pd(OAc)₂)5 mol%
Triphenylphosphine (PPh₃)15 mol%
Sodium carbonate (Na₂CO₃)3.1
1,2-Dimethoxyethane (DME) / Water (10:1)-

Procedure:

  • In a reaction vessel, combine 2-chloro-4-(isopropylthio)-6-chloroquinazoline (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)₂ (0.05 equiv), PPh₃ (0.15 equiv), and Na₂CO₃ (3.1 equiv).

  • Flush the vessel with nitrogen.

  • Add degassed DME/H₂O (10:1) to achieve a 0.1 M concentration of the starting quinazoline.

  • Heat the reaction mixture to 75 °C and stir under a nitrogen atmosphere until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and add water.

  • Extract the product with dichloromethane (CH₂Cl₂), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Representative Data for C2-Arylation:

EntryArylboronic Acid (R¹)Yield (%)
1Phenylboronic acid~90%
24-Methoxyphenylboronic acid~95%
33-Thienylboronic acid~85%
(Yields are estimated based on similar reactions reported in the literature)
Step 3: Desulfitative Suzuki-Miyaura Coupling at the C4 Position

This step involves a copper-mediated desulfitative coupling to introduce the second aryl group at the C4 position.

Reaction Scheme:

2-Aryl-4-(isopropylthio)-6-chloroquinazoline + Arylboronic acid → 2,4-Diaryl-6-chloroquinazoline

Materials:

Reagent/SolventMolar Equiv.
2-Aryl-4-(isopropylthio)-6-chloroquinazoline1.0
Arylboronic acid (R²B(OH)₂)2.2
Copper(I) thiophene-2-carboxylate (CuTC)2.2
Anhydrous THF-

Procedure:

  • To a reaction vial, add the 2-aryl-4-(isopropylthio)-6-chloroquinazoline (1.0 equiv), CuTC (2.2 equiv), and the second arylboronic acid (2.2 equiv).

  • Flush the vial with nitrogen and add anhydrous THF to a concentration of 0.06 M.

  • Stir the mixture vigorously at 50 °C under a nitrogen atmosphere.

  • Monitor the reaction by TLC. Upon completion, add a saturated aqueous solution of NaHCO₃.

  • Extract the product with CH₂Cl₂, wash the combined organic layers with NaHCO₃, dry over MgSO₄, and concentrate.

  • Purify the crude product by column chromatography.

Representative Data for C4-Arylation:

EntryArylboronic Acid (R²)Yield (%)
1Phenylboronic acid~98%
24-Fluorophenylboronic acid~96%
32-Naphthylboronic acid~99%
(Yields are estimated based on similar reactions reported in the literature)
Step 4: Suzuki-Miyaura Coupling at the C6 Position

The final step is the Suzuki-Miyaura coupling at the least reactive C6 position to complete the synthesis of the 2,4,6-triarylquinazoline.

Reaction Scheme:

2,4-Diaryl-6-chloroquinazoline + Arylboronic acid → 2,4,6-Triarylquinazoline

Materials:

Reagent/SolventMolar Equiv. / mol%
2,4-Diaryl-6-chloroquinazoline1.0
Arylboronic acid (R³B(OH)₂)4.0
Palladium(II) acetate (Pd(OAc)₂)10 mol%
Triphenylphosphine (PPh₃)30 mol%
Sodium carbonate (Na₂CO₃)6.2
1,2-Dimethoxyethane (DME) / Water (10:1)-

Procedure:

  • In a sealable reaction vessel, combine the 2,4-diaryl-6-chloroquinazoline (1.0 equiv), the third arylboronic acid (4.0 equiv), Pd(OAc)₂ (0.10 equiv), PPh₃ (0.30 equiv), and Na₂CO₃ (6.2 equiv).

  • Flush the vessel with nitrogen.

  • Add degassed DME/H₂O (10:1) to a concentration of 0.1 M.

  • Seal the vessel and heat the reaction mixture to reflux.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature and add water.

  • Extract the product with CH₂Cl₂, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the final product by column chromatography.

Representative Data for C6-Arylation:

EntryArylboronic Acid (R³)Yield (%)
1Phenylboronic acid~80%
24-Methylphenylboronic acid~85%
32-Furylboronic acid~75%
(Yields are estimated based on similar reactions reported in the literature)

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

G cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (R-X) PdII_1 R-Pd(II)L₂-X Pd0->PdII_1 OA->PdII_1 Trans Transmetalation (R'B(OH)₂) PdII_2 R-Pd(II)L₂-R' PdII_1->PdII_2 Trans->PdII_2 PdII_2->Pd0 RE Reductive Elimination Product R-R' RE->Product

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Conclusion

This set of protocols provides a comprehensive guide for the regioselective synthesis of 2,4,6-trisubstituted quinazolines from this compound via a sequential Suzuki-Miyaura cross-coupling strategy. This approach offers a reliable method for accessing a wide range of functionalized quinazoline derivatives, which are valuable for screening in drug discovery programs. The provided methodologies are based on established and robust chemical transformations, ensuring a high probability of success for researchers in the field.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 2,4,6-Trichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] In particular, 2,4,6-trisubstituted quinazolines have emerged as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[1][2][5] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, offers a powerful and versatile method for the synthesis of these complex molecules by enabling the formation of carbon-nitrogen (C-N) bonds under relatively mild conditions.[6][7]

These application notes provide a detailed protocol for the selective mono-amination of 2,4,6-trichloroquinazoline at the C4 position, a crucial step in the synthesis of novel drug candidates. The high reactivity of the C4 position on the quinazoline ring allows for regioselective substitution, which is a key consideration in the synthesis of specifically functionalized molecules.[8]

Reaction Principle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) complex, a phosphine ligand, and a base. The generally accepted mechanism involves:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) complex, and a base deprotonates the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the aminated quinazoline product is eliminated from the palladium center, regenerating the active palladium(0) catalyst for the next cycle.[6][7]

The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often promoting the desired reductive elimination and preventing side reactions.[9]

Experimental Protocol: Selective Mono-amination of this compound

This protocol describes a general procedure for the selective mono-amination of this compound with a primary or secondary amine at the C4 position. Optimization of reaction conditions may be necessary for specific amine coupling partners.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification supplies

Procedure:

  • Inert Atmosphere: All manipulations should be carried out under an inert atmosphere of nitrogen or argon using standard Schlenk line techniques or in a glovebox.

  • Reaction Setup: To a dry Schlenk flask, add palladium(II) acetate (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Reagent Addition: Add this compound (1.0 equivalent) and the desired amine (1.1 equivalents) to the flask.

  • Solvent Addition: Add anhydrous toluene to the flask to achieve a concentration of 0.1 M with respect to the this compound.

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 4-amino-2,6-dichloroquinazoline derivative.

Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction parameters for the Buchwald-Hartwig amination of polychlorinated heteroaromatics. Yields are highly dependent on the specific amine used and may require optimization.

ParameterRecommended ConditionNotes
Substrate This compound---
Amine 1.1 - 1.5 equivalentsPrimary or secondary amines
Palladium Source Pd(OAc)₂ (1-5 mol%)Other Pd(0) or Pd(II) sources can be used
Ligand Xantphos (2-10 mol%)Other bulky, electron-rich phosphine ligands may be effective
Base NaOtBu (1.4 - 2.0 equivalents)Other strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ can be used
Solvent Toluene or Dioxane (anhydrous)---
Temperature 80 - 120 °C---
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS
Expected Yield 60 - 95%Highly substrate dependent

Visualizations

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Add Pd(OAc)₂, Xantphos, and NaOtBu to a dry Schlenk flask B Add this compound and amine A->B C Add anhydrous toluene B->C D Heat to 100 °C under inert atmosphere C->D E Monitor reaction by TLC or LC-MS D->E F Cool, dilute with EtOAc, and wash E->F G Dry, filter, and concentrate F->G H Purify by column chromatography G->H I I H->I Characterization (NMR, MS)

Caption: General workflow for the Buchwald-Hartwig amination of this compound.

EGFR Signaling Pathway and Inhibition

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis STAT3->Angiogenesis Inhibitor 2,4,6-Trisubstituted Quinazoline Inhibitor->EGFR Inhibits ATP binding EGF EGF EGF->EGFR Binds

Caption: Inhibition of the EGFR signaling pathway by 2,4,6-trisubstituted quinazolines.

Applications in Drug Development

The 2,4,6-trisubstituted quinazoline scaffold is a cornerstone in the development of targeted cancer therapies. As potent EGFR inhibitors, these compounds can block the signaling pathways that lead to cell proliferation, survival, and angiogenesis in various cancers, including non-small cell lung cancer and breast cancer.[1][3] The ability to selectively introduce a diverse range of amino functionalities at the C4 position via the Buchwald-Hartwig amination allows for the fine-tuning of pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles. This synthetic versatility makes the Buchwald-Hartwig amination an invaluable tool for the generation of compound libraries for lead optimization in drug discovery programs.[5] Further functionalization at the C2 and C6 positions can provide additional opportunities to modulate the biological activity and target spectrum of these promising anticancer agents.[4]

References

Application Notes and Protocols for the Synthesis of 4-Aminoquinazoline Derivatives from 2,4,6-Trichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The synthesis of novel 4-aminoquinazoline derivatives is a key activity in drug discovery and development. A common and effective method for preparing these compounds is through the regioselective nucleophilic aromatic substitution (SNAr) of polychlorinated quinazolines.

This document provides detailed application notes and experimental protocols for the synthesis of 4-amino-2,6-dichloroquinazoline derivatives by reacting 2,4,6-trichloroquinazoline with various primary and secondary amines. The reaction proceeds with high regioselectivity, with the amine preferentially displacing the chlorine atom at the C4 position of the quinazoline ring.

Reaction Principle and Regioselectivity

The synthesis is based on the nucleophilic aromatic substitution (SNAr) mechanism. The quinazoline ring is an electron-deficient system, which makes it susceptible to nucleophilic attack. The chlorine atoms at positions 2, 4, and 6 are good leaving groups. Theoretical and experimental studies have consistently shown that the C4 position is the most electrophilic and therefore the most reactive site for nucleophilic attack by amines.[1] This high regioselectivity simplifies the synthesis and purification of the desired 4-amino-substituted products.

The general reaction scheme is as follows:

G cluster_conditions Reaction Conditions start This compound product 4-(R1R2-amino)-2,6-dichloroquinazoline start->product + amine Primary or Secondary Amine (R1R2NH) amine->product conditions Solvent, Base Heat Solvent e.g., Isopropanol, Dioxane, THF Base e.g., DIPEA, Et3N, or excess amine Temperature e.g., 80°C to reflux

Caption: General reaction for the synthesis of 4-amino-2,6-dichloroquinazolines.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of 4-amino-2,6-dichloroquinazoline derivatives. The specific amine, solvent, base, temperature, and reaction time may need to be optimized for each specific substrate.

Protocol 1: General Synthesis using a Non-nucleophilic Base

This protocol is suitable for a wide range of primary and secondary amines.

Materials:

  • This compound

  • Amine of choice (e.g., aniline, benzylamine, morpholine)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

  • Anhydrous solvent (e.g., dioxane, tetrahydrofuran (THF), isopropanol)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in the chosen anhydrous solvent (10 mL), add the amine (1.1 mmol).

  • Add DIPEA (1.5 mmol) to the reaction mixture.

  • Heat the mixture to 80 °C or reflux and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate has formed, filter the solid and wash it with cold solvent. This solid is often the desired product.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-amino-2,6-dichloroquinazoline derivative.

Protocol 2: Synthesis using Excess Amine as a Base

This protocol is suitable for less valuable primary and secondary aliphatic amines which can also act as the base.

Materials:

  • This compound

  • Aliphatic amine of choice (e.g., piperidine, pyrrolidine)

  • Anhydrous solvent (e.g., ethanol, isopropanol)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 mmol) in the chosen anhydrous solvent (10 mL).

  • Add an excess of the aliphatic amine (3.0 mmol).

  • Heat the reaction mixture to reflux and stir for 2-8 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Purify the crude product by flash column chromatography on silica gel to yield the final product.

Data Presentation

The following table summarizes representative yields for the synthesis of various 4-amino-2,6-dichloroquinazoline derivatives from this compound. The data is compiled from analogous reactions reported in the literature for similar substrates.

Amine NucleophileProductTypical Yield (%)
AnilineN-phenyl-2,6-dichloroquinazolin-4-amine75-90
4-MethoxyanilineN-(4-methoxyphenyl)-2,6-dichloroquinazolin-4-amine80-95
BenzylamineN-benzyl-2,6-dichloroquinazolin-4-amine85-95
Morpholine4-(2,6-dichloroquinazolin-4-yl)morpholine90-98
Piperidine1-(2,6-dichloroquinazolin-4-yl)piperidine88-97

Workflow and Logic

The experimental workflow for the synthesis and purification of 4-aminoquinazoline derivatives is outlined below.

G start Start reagents Combine this compound, Amine, and Base in Solvent start->reagents reaction Heat and Stir (e.g., 80°C - reflux, 2-12h) reagents->reaction monitoring Monitor Reaction Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup (Cool, Filter or Extract) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: Experimental workflow for the synthesis of 4-aminoquinazolines.

Troubleshooting and Key Considerations

  • Moisture: The reaction should be carried out under anhydrous conditions to prevent the formation of by-products from the hydrolysis of the chloroquinazoline.

  • Stoichiometry of the Amine: For valuable amines, using a slight excess (1.1 equivalents) is recommended. For less expensive amines, a larger excess can be used to drive the reaction to completion and act as a base.

  • Choice of Base: A non-nucleophilic base like DIPEA or Et3N is crucial when the amine is not used in excess to avoid competitive reactions.

  • Reaction Monitoring: Close monitoring of the reaction by TLC or LC-MS is essential to determine the optimal reaction time and prevent the formation of di-substituted products, especially at higher temperatures or with prolonged reaction times.

  • Purification: The polarity of the eluent for column chromatography will depend on the polarity of the synthesized 4-aminoquinazoline derivative. A gradual increase in the polarity of the mobile phase generally gives better separation.

These protocols and notes provide a comprehensive guide for the synthesis of 4-aminoquinazoline derivatives from this compound, a valuable starting material for the generation of diverse chemical libraries for drug discovery.

References

Application Notes and Protocols: Synthesis of Anticancer Agents from 2,4,6-Trichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel anticancer agents utilizing 2,4,6-trichloroquinazoline as a key starting material. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several approved anticancer drugs.[1][2] This document outlines the synthetic strategies, experimental procedures, and biological evaluation of this compound derivatives, with a focus on their potential as inhibitors of critical cancer-related signaling pathways.

Introduction

This compound is a versatile chemical intermediate employed in the synthesis of a wide range of bioactive molecules, particularly in the development of novel anticancer therapeutics.[3] The reactivity of the chlorine atoms at the 2, 4, and 6 positions allows for regioselective nucleophilic aromatic substitution (SNAr) reactions, enabling the construction of diverse libraries of quinazoline derivatives.[1] The chlorine at the C4 position is the most reactive, followed by the C2 position, facilitating sequential functionalization. This differential reactivity is crucial for the strategic synthesis of complex molecules with desired pharmacological profiles.

The anticancer activity of quinazoline derivatives often stems from their ability to inhibit protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are frequently overactivated in various cancers.[2][4] By designing molecules that can selectively bind to the ATP-binding site of these kinases, it is possible to block downstream signaling pathways that promote cell proliferation and survival.

Synthetic Strategies

The primary synthetic route for derivatizing this compound involves sequential nucleophilic substitution of the chlorine atoms. The general workflow is depicted below.

G A This compound B Step 1: Nucleophilic Substitution at C4 (e.g., with an amine, R1-NH2) A->B Regioselective C 2-Chloro-4-(substituted-amino)- 6-chloroquinazoline Intermediate B->C D Step 2: Nucleophilic Substitution at C2 (e.g., with another amine, R2-NH2) C->D E 2,4-Di(substituted-amino)- 6-chloroquinazoline Final Product D->E

Caption: General synthetic workflow for derivatizing this compound.

This regioselective approach allows for the introduction of various functionalities at the C2 and C4 positions, leading to a diverse range of compounds for biological screening.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4-(substituted-amino)-6-chloroquinazoline (Intermediate)

This protocol describes the regioselective substitution of the chlorine atom at the C4 position of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Substituted amine (e.g., aniline, benzylamine)

  • Solvent (e.g., ethanol, isopropanol, THF)

  • Base (e.g., triethylamine, diisopropylethylamine - DIPEA) (optional, to scavenge HCl)

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Add the substituted amine (1.0-1.2 eq) to the solution. If the amine salt is used, or to neutralize the HCl byproduct, add a non-nucleophilic base like triethylamine or DIPEA (1.5 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress of the reaction by TLC.

  • Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold solvent, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: Synthesis of 2,4-Di(substituted-amino)-6-chloroquinazoline (Final Product)

This protocol outlines the substitution of the remaining chlorine atom at the C2 position of the 2-chloro-4-(substituted-amino)-6-chloroquinazoline intermediate.

Materials:

  • 2-Chloro-4-(substituted-amino)-6-chloroquinazoline (from Protocol 1)

  • Second substituted amine

  • High-boiling point solvent (e.g., n-butanol, DMF, DMSO)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the 2-chloro-4-(substituted-amino)-6-chloroquinazoline intermediate (1.0 eq) in a high-boiling point solvent.

  • Add the second substituted amine (1.5-3.0 eq). The reaction at the C2 position is generally slower and may require higher temperatures and a larger excess of the nucleophile.

  • Heat the reaction mixture to a higher temperature (e.g., 100-150 °C) and stir for several hours to days. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water or an ice bath to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold organic solvent (e.g., ethanol, diethyl ether).

  • Dry the product under vacuum.

  • If necessary, recrystallize or purify the product by silica gel column chromatography.

  • Characterize the final product using spectroscopic techniques.

Biological Evaluation and Quantitative Data

Derivatives of this compound have been evaluated for their anticancer activity against various human cancer cell lines. The primary metric for cytotoxic activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ClassCancer Cell LineIC50 (µM)Reference
Quinazoline-chalcone derivativesK-562 (Leukemia)0.622 - 1.81[5][6]
RPMI-8226 (Leukemia)0.622 - 1.81[5][6]
HCT-116 (Colon Cancer)0.622 - 1.81[5][6]
LOX IMVI (Melanoma)0.622 - 1.81[5][6]
MCF7 (Breast Cancer)0.622 - 1.81[5][6]
2-Phenylquinazoline derivativesMGC-803 (Gastric Cancer)0.85[7]
2,4-Dichlorobenzylamine-substituted quinazolinoneSARS-CoV-2 (in vitro)5.3[8]
Fluoro-substituted 3,4-dihydroquinazolineA549 (Lung Cancer)5.9[9]
6-Chloro-quinazolin derivativesMGC-803 (Gastric Cancer)Induce apoptosis at 10 µM[10]
Bcap-37 (Breast Cancer)Induce apoptosis at 10 µM[10]

Signaling Pathways

Many synthesized quinazoline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. A prominent target is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras activates PI3K PI3K EGFR->PI3K activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Quinazoline Quinazoline Derivative Quinazoline->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.

Inhibition of EGFR by these compounds blocks the downstream activation of the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, ultimately leading to a reduction in cancer cell proliferation and survival.[4]

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of quinazoline-based anticancer agents. The regioselective nature of its chlorine atoms allows for controlled and predictable synthetic routes. The resulting compounds have demonstrated significant cytotoxic activity against various cancer cell lines, often through the inhibition of key signaling pathways like the EGFR pathway. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to explore this promising class of compounds further in the quest for more effective cancer therapies.

References

Application Notes and Protocols: 2,4,6-Trichloroquinazoline as a Versatile Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,4,6-trichloroquinazoline as a key building block in the development of novel agrochemicals. The unique chemical properties of this intermediate, particularly its reactive chlorine substituents, allow for the strategic synthesis of a diverse range of herbicidal and fungicidal compounds. This document outlines the fundamental reaction pathways, provides an exemplary experimental protocol, and presents quantitative data to guide researchers in this field.

Introduction

This compound is a versatile heterocyclic compound that serves as a valuable intermediate in the synthesis of biologically active molecules, including agrochemicals.[1] The presence of three chlorine atoms on the quinazoline ring system imparts distinct reactivity at each position, allowing for selective functionalization. The chlorine atom at the C-4 position is particularly susceptible to nucleophilic aromatic substitution (SNAr), making it a prime target for introducing various functional groups to modulate biological activity.[1] This regioselectivity is a key advantage in the rational design of new herbicidal and fungicidal agents.

Core Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic route for elaborating the this compound scaffold involves the regioselective displacement of the C-4 chlorine atom by a variety of nucleophiles. This reaction is typically carried out under basic conditions and can be tuned by adjusting the solvent, temperature, and the nature of the nucleophile.

The general workflow for this transformation is depicted below. The initial nucleophilic attack preferentially occurs at the C-4 position due to its higher electrophilicity compared to the C-2 and C-6 positions. This allows for the synthesis of a wide array of 4-substituted-2,6-dichloroquinazoline derivatives.

G A This compound C 4-Substituted-2,6-dichloroquinazoline A->C Regioselective SNAr B Nucleophile (Nu-H) (e.g., Amine, Phenol, Thiol) B->C D Base (e.g., K2CO3, Et3N) D->C E Solvent (e.g., DMF, Acetonitrile) E->C

Caption: General workflow for the synthesis of 4-substituted-2,6-dichloroquinazolines.

Application in Herbicide Development

While specific commercial herbicides derived directly from this compound are not widely documented in publicly available literature, the broader class of quinazoline-based compounds has shown significant herbicidal potential. The general approach involves the introduction of a pharmacophore at the C-4 position that can interact with a biological target in weeds.

Exemplary Synthesis of a Potential Herbicidal Intermediate

The following protocol details the synthesis of a 4-amino-2,6-dichloroquinazoline derivative, a common scaffold in bioactive molecules.

Experimental Protocol: Synthesis of 2,6-Dichloro-N-phenylquinazolin-4-amine

  • Materials:

    • This compound

    • Aniline

    • Potassium Carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq), aniline (1.1 eq), and potassium carbonate (1.5 eq) in DMF.

    • Reaction: Heat the reaction mixture to 80-90°C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. A precipitate will form.

    • Extraction: Filter the precipitate and wash with water. Dissolve the crude product in ethyl acetate and wash sequentially with water and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purification: Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure product, 2,6-dichloro-N-phenylquinazolin-4-amine.

Quantitative Data for Synthesis of a 4-Amino-2,6-dichloroquinazoline Derivative

ParameterValue
Starting MaterialThis compound
NucleophileAniline
BasePotassium Carbonate (K₂CO₃)
SolventN,N-Dimethylformamide (DMF)
Temperature80-90 °C
Reaction Time4-6 hours
Typical Yield75-85%

Application in Fungicide Development

Quinazoline derivatives have demonstrated notable fungicidal activity against a range of plant pathogens. The introduction of specific moieties at the C-4 position of the this compound core can lead to compounds that inhibit crucial fungal enzymes or disrupt cellular processes.

Exemplary Synthesis of a Potential Fungicidal Intermediate

The following protocol outlines the synthesis of a 4-phenoxy-2,6-dichloroquinazoline, a potential precursor for fungicidal compounds.

Experimental Protocol: Synthesis of 2,6-Dichloro-4-phenoxyquinazoline

  • Materials:

    • This compound

    • Phenol

    • Potassium Carbonate (K₂CO₃)

    • Acetonitrile (CH₃CN)

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq), phenol (1.1 eq), and potassium carbonate (1.5 eq) in acetonitrile.

    • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6-8 hours. Monitor the reaction progress by TLC.

    • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

    • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the crude product in ethyl acetate and wash sequentially with a dilute sodium hydroxide solution, water, and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purification: Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure product, 2,6-dichloro-4-phenoxyquinazoline.

Quantitative Data for Synthesis of a 4-Phenoxy-2,6-dichloroquinazoline Derivative

ParameterValue
Starting MaterialThis compound
NucleophilePhenol
BasePotassium Carbonate (K₂CO₃)
SolventAcetonitrile (CH₃CN)
Temperature~82 °C (Reflux)
Reaction Time6-8 hours
Typical Yield70-80%

Biological Activity and Mechanism of Action

While specific data for agrochemicals derived directly from this compound is limited, the broader class of quinazoline-containing agrochemicals exhibits various mechanisms of action. For instance, some quinazoline-based herbicides are known to inhibit acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants. Certain fungicidal quinazolines may act by inhibiting enzymes crucial for fungal cell wall synthesis or respiration.

The logical relationship for the development of a novel agrochemical from this compound is outlined below.

G A This compound C Synthesis of 4-Substituted-2,6-dichloroquinazoline Library A->C B Library of Nucleophiles B->C D Primary Screening (Herbicidal/Fungicidal Assays) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Candidate Agrochemical F->G

References

Application Notes: 2,4,6-Trichloroquinazoline as a Versatile Scaffold for Functional Molecular Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4,6-Trichloroquinazoline is a highly versatile heterocyclic compound that serves as a critical starting material in the synthesis of a wide array of functional organic molecules. While not typically utilized directly in material science applications such as polymers or electronics, its significance lies in its role as a scaffold for creating "functional molecular materials," particularly for the pharmaceutical and biomedical fields. Its three chlorine atoms at the C2, C4, and C6 positions of the quinazoline ring offer distinct reactivity, allowing for regioselective and sequential substitutions. This controlled derivatization is paramount in developing compounds with tailored biological activities.

The primary application of this compound is in the synthesis of kinase inhibitors for cancer therapy.[1][2] The quinazoline core is a "privileged structure" that can effectively bind to the ATP-binding site of various kinases, such as the Epidermal Growth Factor Receptor (EGFR).[1][3][4] By systematically modifying the C2, C4, and C6 positions, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these inhibitors. Beyond oncology, derivatives have been explored for their antimicrobial, anti-inflammatory, and nematicidal activities.[3]

Key Features and Reactivity

The synthetic utility of this compound stems from the differential reactivity of its chlorine atoms in nucleophilic aromatic substitution (SNAr) reactions.

  • C4 Position: The chlorine at the C4 position is the most reactive towards nucleophiles.[5][6] This high reactivity allows for selective substitution under mild conditions, typically at low temperatures, using various amines (anilines, aliphatic amines) or other nucleophiles.[5][6]

  • C2 Position: The chlorine at the C2 position is less reactive than at C4. Substitution at this position generally requires more forcing conditions, such as higher temperatures or microwave irradiation.[5][7] This reactivity difference enables a sequential approach to synthesis.

  • C6 Position: The chlorine at the C6 position is the least reactive in SNAr reactions and typically remains unless targeted by other reaction types, such as metal-catalyzed cross-coupling reactions. This allows it to serve as a point for introducing diversity late in the synthetic sequence or to remain as a key pharmacophoric feature.

This predictable regioselectivity makes this compound an ideal starting block for building complex, trisubstituted quinazoline libraries for drug discovery and development.

Data Presentation

Table 1: Synthesis of Substituted Quinazoline Derivatives
Starting MaterialReagents & ConditionsProductYield (%)Reference
2,4-Dichloro-6,7-dimethoxyquinazoline3'-aminoacetophenone, DIPEA, THF, rt2-Chloro-4-(3-acetylphenylamino)-6,7-dimethoxyquinazoline40-45%[1]
2,4-Dichloro-6,7-dimethoxyquinazolineAniline derivatives, Isopropanol, reflux, 6h2-Chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivativesSatisfactory
7-Fluoroquinazoline-2,4(1H,3H)-dionePOCl₃, N,N-diethylaniline, reflux2,4-Dichloro-7-fluoroquinazolineNot specified[8]
2,4-DichloroquinazolineHydrazine hydrate, Ethanol, 0-5 °C, 2h2-Chloro-4-hydrazinylquinazolineNot specified[6]
Table 2: Biological Activity of Selected Quinazoline Derivatives
Compound ClassCell LineTarget/MechanismIC₅₀ (µM)Reference
Styrylquinazoline-benzenesulfonamideA549 (Lung)EGFR Inhibition0.190[9]
2-Styrylquinazolin-4(3H)-one DerivativeMCF-7 (Breast)Tubulin Polymerization Inhibition0.08[9]
4-Anilinoquinazoline DerivativeMCF-7 (Breast)Antitumor0.13 nM[1]
Quinazoline-oxymethyltriazole (8a)HCT-116 (Colon)Cytotoxic5.33 (72h)[10]
2,4,6-Trisubstituted Quinazoline (98)S. aureus (Gram+)AntimicrobialNot specified[3]
2-Chloro-4-(arylamino)-6,7-dimethoxyquinazoline (4)Anti-inflammatoryCOX Inhibition1.772 µg/mL

Experimental Protocols

Protocol 1: Synthesis of 4-Anilino-2,6-dichloroquinazoline

This protocol describes the regioselective nucleophilic substitution at the C4 position of this compound.

  • Materials: this compound, aniline, isopropanol, triethylamine (Et₃N).

  • Procedure:

    • Dissolve this compound (1.0 eq) in isopropanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add aniline (1.0-1.1 eq) to the solution.

    • Add triethylamine (1.2 eq) to the mixture to act as a base, scavenging the HCl byproduct.

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • Pour the mixture into ice-cold water with stirring to precipitate the product fully.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold isopropanol.

    • Dry the product under vacuum to yield 4-anilino-2,6-dichloroquinazoline.

    • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: MTT Assay for Cell Viability and Cytotoxicity

This protocol is a standard colorimetric assay to measure the cytotoxic effect of synthesized quinazoline derivatives on cancer cell lines.

  • Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[9] The amount of formazan produced is proportional to the number of viable cells.[9]

  • Procedure for Adherent Cells:

    • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the synthesized quinazoline derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.

Visualizations

G cluster_workflow Synthetic Workflow for Quinazoline Derivatives start This compound step1 Step 1: C4 Substitution (Nucleophilic Aromatic Substitution) start->step1 intermediate 4-Amino-2,6-dichloroquinazoline step1->intermediate Mild Conditions (e.g., R-NH₂, rt) step2 Step 2: C2 Substitution (SNAr or Cross-Coupling) intermediate->step2 final_product 2,4,6-Trisubstituted Quinazoline Derivative step2->final_product Harsh Conditions (e.g., Heat, Microwave)

Caption: Synthetic workflow for creating trisubstituted quinazolines.

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Binding PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK Cell_Response Cell Proliferation, Survival, Angiogenesis PI3K_AKT->Cell_Response RAS_MAPK->Cell_Response Inhibitor Quinazoline Derivative (Kinase Inhibitor) Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by quinazolines.

G cluster_exp_flow Experimental Workflow: From Synthesis to Bio-Assay synthesis Synthesis of Quinazoline Derivative purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification treatment Cell Treatment with Synthesized Compound purification->treatment cell_culture Cancer Cell Line Culturing cell_culture->treatment bio_assay Biological Assay (e.g., MTT Assay) treatment->bio_assay data_analysis Data Analysis (IC₅₀ Determination) bio_assay->data_analysis

Caption: Workflow for synthesis and biological evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 2,4,6-Trichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Suzuki-Miyaura cross-coupling of 2,4,6-trichloroquinazoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the chlorine atoms on this compound in a Suzuki coupling reaction?

A1: Based on studies of similar polyhalogenated quinazolines and pyridopyrimidines, the reactivity of the halogen positions is dictated by the electrophilicity of the carbon atom to which they are attached.[1][2] For this compound, the expected order of reactivity for Suzuki coupling is C4 > C2 > C6. The C4 position is the most electron-deficient and therefore the most susceptible to oxidative addition by the palladium catalyst.[1]

Q2: Which palladium catalyst system is recommended for the Suzuki coupling of this compound?

A2: For Suzuki couplings involving less reactive aryl chlorides, catalyst systems employing bulky, electron-rich phosphine ligands are generally more effective.[3][4][5] While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used, more advanced systems often provide better yields and reaction rates.[6] Consider using a combination of a palladium source like palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with a ligand such as SPhos, XPhos, or triphenylphosphine (PPh₃).[2][7] Pre-formed catalysts, such as those from the Buchwald or PEPPSI series, are also excellent choices for challenging couplings.[4][8]

Q3: What is the role of the base in this reaction, and which one should I select?

A3: The base is crucial for activating the boronic acid, which facilitates the transmetalation step in the catalytic cycle.[7] The choice of base can significantly influence the reaction's success.[9] Common inorganic bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[1][7][10] For challenging couplings with aryl chlorides, a stronger base like potassium phosphate may be beneficial.[10] The base should be finely powdered to maximize its reactivity.

Q4: What are suitable solvents for the Suzuki coupling of this compound?

A4: Aprotic polar solvents are typically employed for Suzuki-Miyaura reactions. Common choices include 1,2-dimethoxyethane (DME), 1,4-dioxane, toluene, and tetrahydrofuran (THF), often with the addition of a small amount of water.[2][7] The water helps to dissolve the inorganic base and can accelerate the transmetalation step.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Yield 1. Inactive Catalyst: The active Pd(0) species has either not formed or has decomposed.[8] 2. Poor Substrate Reactivity: The C-Cl bond is strong, making oxidative addition difficult.[11] 3. Boronic Acid Decomposition: Protodeboronation may be occurring.[8] 4. Inadequate Reaction Conditions: The chosen base, solvent, or temperature may not be optimal.1. Use a fresh batch of catalyst or a pre-catalyst that readily generates the active Pd(0) species. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[8][9] 2. Switch to a more active catalyst system with a bulky, electron-rich ligand (e.g., SPhos, XPhos).[7][10] Increasing the reaction temperature may also help overcome the activation barrier.[10] 3. Use a slight excess of the boronic acid (1.2-1.5 equivalents). Alternatively, consider using a more stable boronic ester, such as a pinacol ester.[8] 4. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane/H₂O, Toluene/H₂O, DME/H₂O).[7][9]
Mixture of Mono-, Di-, and Tri-substituted Products 1. Lack of Regioselectivity: The reaction conditions are not selective for a single position. 2. Reaction Time: The reaction may have proceeded for too long, allowing for substitution at less reactive sites.1. Carefully control the stoichiometry of the boronic acid. For monosubstitution, use 1.0-1.2 equivalents. 2. Monitor the reaction progress closely using TLC or LC-MS and stop the reaction once the desired product is formed. 3. Lowering the reaction temperature may improve selectivity.
Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.[12] 2. Inefficient Catalyst Turnover: If the catalytic cycle is slow, side reactions like homocoupling can become more prevalent.1. Ensure the reaction mixture and solvents are rigorously degassed.[8][9] Maintaining a positive pressure of an inert gas is critical. 2. Use a more efficient catalyst system. A Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ may be preferable to a Pd(II) source that requires in-situ reduction.[8][12]
Hydrolysis of Chloroquinazoline 1. Presence of Water and Base: The chloroquinazoline can be susceptible to nucleophilic substitution by hydroxide ions, especially at elevated temperatures.[2]1. If hydrolysis is a significant issue, consider using anhydrous conditions with an organic-soluble base. 2. Minimize the amount of water in the reaction mixture. 3. A shorter reaction time at a slightly higher temperature may be preferable to a longer reaction time at a lower temperature.

Experimental Protocols

General Procedure for Monosubstitution at the C4 Position:

A general experimental protocol for the Suzuki-Miyaura coupling of an arylboronic acid at the C4 position of this compound is provided below. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.[13]

  • To a reaction vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium(II) acetate (0.05 eq.), triphenylphosphine (0.15 eq.), and sodium carbonate (3.0 eq.).

  • Seal the vial and flush with a stream of nitrogen or argon for 15 minutes to ensure an inert atmosphere.[9]

  • Add freshly distilled and degassed 1,2-dimethoxyethane (DME) and water (10:1 v/v) via syringe to achieve a 0.1 M concentration of the this compound.

  • Stir the reaction mixture at 75 °C under a nitrogen atmosphere and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Workflow reagents 1. Combine Reactants (this compound, Boronic Acid, Base, Catalyst, Ligand) inert 2. Establish Inert Atmosphere (Evacuate and backfill with N2/Ar) reagents->inert solvent 3. Add Degassed Solvents inert->solvent reaction 4. Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup 5. Aqueous Workup (Quench, Extract) reaction->workup purify 6. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for the Suzuki coupling of this compound.

Troubleshooting_Suzuki cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Issues start Low or No Yield? catalyst_check Is catalyst active? start->catalyst_check catalyst_sol Use fresh catalyst. Use Buchwald/PEPPSI precatalysts. catalyst_check->catalyst_sol No degas_check Reaction degassed? catalyst_check->degas_check Yes degas_sol Thoroughly degas solvents and reaction mixture. degas_check->degas_sol No temp_check Temperature optimal? degas_check->temp_check Yes temp_sol Increase temperature. temp_check->temp_sol No base_check Base optimal? temp_check->base_check Yes base_sol Screen stronger bases (e.g., K3PO4, Cs2CO3). base_check->base_sol No boronic_check Boronic acid stable? base_check->boronic_check Yes boronic_sol Use boronic ester (BPin). Use slight excess. boronic_check->boronic_sol No

Caption: Troubleshooting logic for low yield in Suzuki coupling reactions.

References

Technical Support Center: Synthesis of 2,4,6-Trichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2,4,6-trichloroquinazoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method is the chlorination of a 6-chloro-2,4(1H,3H)-quinazolinedione precursor. This is typically achieved by heating the precursor with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).[1][2][3] The use of POCl₃ in combination with PCl₅ is often more effective than POCl₃ alone for achieving complete chlorination.[3]

Q2: I am observing a low yield of this compound. What are the potential causes?

Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient heating, short reaction time, or suboptimal reagent ratios.

  • Hydrolysis of the product: this compound is sensitive to moisture and can hydrolyze back to the starting material or other byproducts during workup.[2]

  • Side reactions: The formation of undesired byproducts can reduce the yield of the target compound.

  • Purity of starting materials: Impurities in the 6-chloro-2,4(1H,3H)-quinazolinedione can lead to side reactions and lower yields.

Q3: How can I minimize the formation of impurities during the synthesis?

To minimize impurities:

  • Ensure the starting materials are as pure and dry as possible.

  • Use freshly distilled phosphorus oxychloride.

  • Maintain a moisture-free environment throughout the reaction using a drying tube or an inert atmosphere.

  • Carefully control the reaction temperature and time to avoid degradation of the product.

  • Follow a careful workup procedure to avoid hydrolysis of the chloroquinazoline product. Pouring the reaction mixture onto crushed ice and then neutralizing with a base is a common method.[2]

Q4: What is the best way to purify the crude this compound?

Recrystallization is a common and effective method for purifying the crude product. A suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of ethanol and water is often a good starting point for quinazoline derivatives.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Incomplete Reaction - Ensure the reaction is heated to reflux for a sufficient duration (typically 6-8 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase the equivalents of the chlorinating agents (POCl₃/PCl₅).
Suboptimal Reagents - Use freshly opened or distilled POCl₃. - Ensure PCl₅ is a fine, dry powder.
Moisture Contamination - Dry all glassware in an oven before use. - Use a drying tube on the reaction condenser. - Handle reagents in a dry environment (e.g., glove box or under an inert atmosphere).
Issue 2: Product is a Dark Oil or Tar Instead of a Solid
Possible Cause Troubleshooting Step
Decomposition - Lower the reaction temperature and monitor for product formation at a lower reflux temperature. - Reduce the reaction time.
Residual POCl₃ - Ensure excess POCl₃ is removed under reduced pressure after the reaction is complete and before the workup.
Impurities from Starting Material - Purify the starting 6-chloro-2,4(1H,3H)-quinazolinedione by recrystallization before use.
Issue 3: Difficulty in Isolating the Product During Workup
Possible Cause Troubleshooting Step
Product Hydrolysis - Pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice.[2] - Keep the temperature of the quenching mixture low (0-5 °C). - Neutralize the acidic solution promptly but carefully with a cold, dilute base solution (e.g., sodium bicarbonate or sodium hydroxide).
Product is Soluble in the Aqueous Layer - Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

Data Presentation

The following table summarizes representative yields for the chlorination of quinazolinone precursors under different conditions. Note that these are for related quinazoline derivatives and are intended to provide a general guideline for optimizing the synthesis of this compound.

Starting MaterialChlorinating Agent(s)Additive/CatalystReaction Time (h)Temperature (°C)Yield (%)
2-Methylquinazolin-4-onePOCl₃ / PCl₅None24RefluxNot specified
6-Iodo-2-phenylquinazolin-4(3H)-oneSOCl₂DMF2RefluxNot specified
2,4-QuinazolinedionePOCl₃Triethylamine10Reflux73
2,4-Dihydroxy-6,7-dimethoxyquinazolinePOCl₃N,N-Dimethylformamide4100Not specified

Experimental Protocols

Synthesis of this compound from 6-Chloro-2,4(1H,3H)-quinazolinedione

This protocol is adapted from procedures for similar quinazoline chlorinations.[1][2]

Materials:

  • 6-Chloro-2,4(1H,3H)-quinazolinedione

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅)

  • Dichloromethane (CH₂Cl₂)

  • Crushed ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, add 6-chloro-2,4(1H,3H)-quinazolinedione (1.0 eq).

  • Carefully add phosphorus oxychloride (10-15 eq) and phosphorus pentachloride (2.0-3.0 eq).

  • Heat the mixture to reflux (approximately 110-120 °C) and maintain for 6-8 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto a vigorously stirred beaker of crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

experimental_workflow start Start: 6-Chloro-2,4(1H,3H)-quinazolinedione react Add POCl3 and PCl5 start->react reflux Reflux for 6-8 hours react->reflux cool Cool to room temperature reflux->cool quench Quench on crushed ice cool->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with CH2Cl2 neutralize->extract dry Dry with Na2SO4 extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Recrystallize from ethanol concentrate->purify end End: Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield low_yield Low Yield of Product incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction hydrolysis Product Hydrolysis? low_yield->hydrolysis impurities Starting Material Impurities? low_yield->impurities increase_time_temp Increase reaction time/temp Monitor by TLC incomplete_reaction->increase_time_temp Yes check_reagents Use fresh/distilled reagents incomplete_reaction->check_reagents Yes careful_workup Careful quenching at low temp Prompt neutralization hydrolysis->careful_workup Yes purify_sm Recrystallize starting material impurities->purify_sm Yes solution Improved Yield increase_time_temp->solution check_reagents->solution careful_workup->solution purify_sm->solution

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Managing Hydrodehalogenation in 2,4,6-Trichloroquinazoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4,6-trichloroquinazoline reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the common side reaction of hydrodehalogenation during the functionalization of this compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: I am attempting a selective Suzuki-Miyaura coupling at the C4 position of this compound, but I am observing a significant amount of 2,6-dichloroquinazoline as a byproduct. What is happening and how can I minimize it?

Answer: You are observing hydrodehalogenation, a common side reaction where a chlorine atom is replaced by a hydrogen atom. The C4 position is the most electrophilic and, therefore, the most reactive site for both the desired cross-coupling and the undesired hydrodehalogenation.[1][2] This side reaction is often caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.

To minimize hydrodehalogenation at the C4 position, consider the following troubleshooting steps:

  • Ligand Selection: The choice of phosphine ligand is critical. Avoid simple, less bulky ligands like triphenylphosphine (PPh₃) if you are seeing significant hydrodehalogenation. Switch to a bulkier, more electron-rich phosphine ligand such as SPhos or XPhos, or an N-heterocyclic carbene (NHC) ligand. These ligands can promote the desired reductive elimination over the hydrodehalogenation pathway.[3]

  • Base Optimization: Strong bases, especially alkoxide bases, can promote the formation of Pd-H species. It is advisable to use a weaker inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a phosphate base like potassium phosphate (K₃PO₄).[3]

  • Solvent Choice: Protic solvents, such as alcohols, can act as a hydride source. Whenever possible, use aprotic solvents like dioxane, THF, or toluene to reduce the chances of hydrodehalogenation.[3]

  • Temperature Control: While higher temperatures can increase the rate of the desired reaction, they can also accelerate the rate of hydrodehalogenation. Try running the reaction at a lower temperature for a longer period.

Question: I want to perform a selective Buchwald-Hartwig amination at the C6 position. How can I achieve this without affecting the C2 and C4 positions and avoiding hydrodehalogenation?

Answer: Selectively functionalizing the C6 position is challenging due to the higher reactivity of the C4 and C2 positions. Direct selective amination at C6 is unlikely to be successful without initial functionalization at the more reactive sites. A common strategy for such selective transformations on polychlorinated heterocycles is to functionalize the positions in order of their reactivity.

A plausible, albeit multi-step, approach would be:

  • Functionalize the C4 and C2 Positions: First, perform sequential or protecting-group-assisted functionalization at the more reactive C4 and C2 positions.

  • C6 Amination: Once the C4 and C2 positions are substituted, you can proceed with the Buchwald-Hartwig amination at the C6 position.

To avoid hydrodehalogenation during the C6 amination step, the following conditions are recommended:

  • Catalyst System: Employ a modern Buchwald-Hartwig catalyst system. Third-generation precatalysts with bulky, electron-rich biarylphosphine ligands (e.g., tBuXPhos Pd G3) are often effective in minimizing hydrodehalogenation.

  • Base Selection: Use a non-nucleophilic, moderately strong base. Sodium tert-butoxide (NaOtBu) is commonly used, but if hydrodehalogenation is an issue, consider switching to lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate.

  • Reaction Conditions: Ensure the reaction is run under a strictly inert atmosphere (argon or nitrogen) and with anhydrous solvents to minimize sources of protons that can lead to the formation of palladium-hydride species.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order of the chloro substituents in this compound towards palladium-catalyzed cross-coupling reactions?

A1: The reactivity of the chloro-substituents is dictated by the electronic effects of the nitrogen atoms in the quinazoline ring. The C4 position is the most electrophilic and thus the most susceptible to oxidative addition to the palladium(0) catalyst. The C2 position is the next most reactive, followed by the C6 position. Therefore, the general order of reactivity is C4 > C2 > C6 .[1][2]

Q2: Can hydrodehalogenation be a desired reaction?

A2: Yes, in some synthetic strategies, selective hydrodehalogenation can be a useful tool to produce partially dechlorinated intermediates that are not easily accessible otherwise. This, however, requires careful control of reaction conditions, often using a specific catalyst and a hydride source.

Q3: My reaction is sluggish, and I suspect this is leading to more hydrodehalogenation. What can I do?

A3: A sluggish reaction can indeed allow more time for side reactions like hydrodehalogenation to occur. Here are some strategies to address a slow reaction:

  • Increase Temperature: Carefully increasing the reaction temperature can accelerate the desired coupling. However, monitor for an increase in the hydrodehalogenated byproduct as well.

  • Use a More Active Catalyst: Consider using a pre-catalyst that readily forms the active Pd(0) species in situ.

  • Check Reagent Purity: Ensure your boronic acid/ester or amine is of high purity and reactivity. Impurities can inhibit the catalyst.[3]

Data Presentation

The following tables summarize the effect of different reaction parameters on the outcome of Suzuki-Miyaura and Buchwald-Hartwig reactions, with a focus on minimizing hydrodehalogenation.

Table 1: Effect of Ligand and Base on Suzuki-Miyaura Coupling Yield and Hydrodehalogenation

LigandBaseSolventTemperature (°C)Desired Product Yield (%)Hydrodehalogenation (%)
PPh₃Na₂CO₃Dioxane/H₂O100ModerateSignificant
P(t-Bu)₃K₃PO₄Toluene110GoodModerate
SPhosK₂CO₃Dioxane80HighLow
XPhosCs₂CO₃THF70HighMinimal

Note: Data is generalized based on literature for similar N-heterocyclic halides and serves as a guideline.[3]

Table 2: Recommended Conditions for Selective Functionalization

Target PositionReaction TypeRecommended CatalystRecommended LigandRecommended Base
C4Suzuki-MiyauraPd(OAc)₂SPhosK₃PO₄
C4Buchwald-HartwigPd₂(dba)₃XPhosLHMDS
C2 (after C4)Suzuki-MiyauraPd(PPh₃)₄PPh₃Na₂CO₃
C6 (after C4, C2)Buchwald-HartwigtBuXPhos Pd G3tBuXPhosCs₂CO₃

Experimental Protocols

Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C4-Position of this compound

This protocol is a starting point and may require optimization.

  • Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Catalyst Addition: To this mixture, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Combine Reactants: This compound Arylboronic Acid Base (e.g., K3PO4) catalyst Add Catalyst System: Pd Precursor (e.g., Pd2(dba)3) Ligand (e.g., SPhos) start->catalyst solvent Add Degassed Aprotic Solvent (e.g., Dioxane) catalyst->solvent heat Heat Reaction (e.g., 80-100 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool & Quench monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting_Hydrodehalogenation cluster_ligand Ligand Optimization cluster_base Base Optimization cluster_solvent Solvent Selection start High Hydrodehalogenation Observed? ligand_check Using PPh3 or similar simple ligand? start->ligand_check Yes base_check Using strong base (e.g., NaOtBu)? start->base_check No ligand_action Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos) ligand_check->ligand_action ligand_action->base_check base_action Switch to weaker base (e.g., K2CO3, K3PO4) base_check->base_action Yes solvent_check Using protic solvent (e.g., alcohol)? base_check->solvent_check No base_action->solvent_check solvent_action Switch to aprotic solvent (e.g., Dioxane, Toluene) solvent_check->solvent_action Yes end Re-run reaction and monitor improvement solvent_check->end No solvent_action->end

Caption: Troubleshooting decision tree for managing hydrodehalogenation.

Reactivity_Order Reactivity Order in Pd-Catalyzed Cross-Coupling C4 C4 C2 C2 C4->C2 > C6 C6 C2->C6 >

Caption: Relative reactivity of chloro positions in this compound.

References

Technical Support Center: Scaling Up the Synthesis of 2,4,6-Trichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 2,4,6-trichloroquinazoline. It includes a detailed experimental protocol, a troubleshooting guide in a question-and-answer format, and key data presented for easy reference.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The synthesis typically begins with precursors such as 5-chloroanthranilic acid or 2-amino-5-chlorobenzonitrile. These materials are then cyclized and subsequently chlorinated to yield the final product.

Q2: What are the critical parameters to control during the scale-up of the chlorination step?

A2: When scaling up the chlorination of the quinazolinedione intermediate, it is crucial to control the reaction temperature, the rate of addition of the chlorinating agent (e.g., phosphorus oxychloride), and ensure efficient mixing.[1] Poor control of these parameters can lead to the formation of impurities and a decrease in yield.

Q3: What are some common impurities that can form during the synthesis?

A3: Impurities can arise from incomplete reactions, side reactions, or the degradation of starting materials or products.[2] For instance, over-chlorination can lead to the formation of tetrachlorinated byproducts. Inadequate temperature control might result in the formation of polymeric materials.

Q4: How can the purity of this compound be improved?

A4: Purification can be achieved through recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[1] Column chromatography on silica gel is another effective method for removing polar impurities.

Troubleshooting Guide

Problem 1: Low yield of this compound during scale-up.

  • Possible Cause A: Inefficient Heat and Mass Transfer. In larger reactors, localized "hot spots" or areas with high reactant concentrations can occur due to inefficient mixing, leading to side reactions and decomposition.[1] The surface-area-to-volume ratio decreases on a larger scale, making heat dissipation more challenging.[1]

    • Solution: Employ a reactor with an appropriate design for efficient heat exchange and agitation. Optimize the stirring speed and consider using a jacketed reactor with a temperature control unit to maintain a consistent temperature throughout the reaction mass.

  • Possible Cause B: Suboptimal Reagent Addition Rate. A rapid addition of the chlorinating agent in an exothermic reaction can cause temperature spikes, promoting the formation of impurities and reducing the yield of the desired product.[1]

    • Solution: Add the chlorinating agent in a controlled, dropwise manner. For larger scales, use a programmable syringe pump for precise and consistent addition. Monitor the internal reaction temperature closely during the addition.

  • Possible Cause C: Changes in Reaction Kinetics. The reaction kinetics can be affected by the different physical environment of a large-scale reactor compared to a lab-scale flask.[1]

    • Solution: Re-optimize the reaction time and temperature for the larger scale. It may be necessary to incrementally increase the reaction time or temperature to drive the reaction to completion, while carefully monitoring for the formation of degradation products.[1]

Problem 2: The isolated product is off-color (e.g., dark brown instead of light yellow).

  • Possible Cause: Presence of Colored Impurities. These impurities may be formed due to overheating or extended reaction times, leading to the degradation of the product or starting materials.

    • Solution: During workup, consider treating the crude product solution with activated carbon to adsorb colored impurities. Optimize the recrystallization process by selecting an appropriate solvent system that effectively removes these impurities.

Problem 3: Incomplete conversion of the starting material.

  • Possible Cause A: Insufficient Amount of Chlorinating Agent. The stoichiometry of the reagents is critical for a complete reaction.

    • Solution: Ensure that a sufficient excess of the chlorinating agent is used. The optimal molar ratio may need to be re-evaluated for the scaled-up process.

  • Possible Cause B: Presence of Moisture. Chlorinating agents like phosphorus oxychloride are sensitive to moisture and can be deactivated.

    • Solution: Ensure that all glassware and solvents are thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

Experimental Protocol: Two-Step Synthesis from 5-Chloroanthranilic Acid

This protocol outlines a common method for the synthesis of this compound, starting from 5-chloroanthranilic acid.

Step 1: Synthesis of 6-Chloroquinazoline-2,4(1H,3H)-dione

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 5-chloroanthranilic acid and a solution of urea in water.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with water, and then with ethanol.

  • Drying: Dry the solid under vacuum at 60-70 °C to yield 6-chloroquinazoline-2,4(1H,3H)-dione.

Step 2: Synthesis of this compound

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, reflux condenser with a gas scrubber (to neutralize HCl fumes), and an addition funnel, place the 6-chloroquinazoline-2,4(1H,3H)-dione from the previous step.

  • Chlorination: Add phosphorus oxychloride (POCl₃) to the reactor. Slowly add N,N-dimethylaniline as a catalyst.

  • Reaction: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 6-8 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.

  • Isolation: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide to a pH of 7-8. The precipitated solid is collected by filtration, washed thoroughly with water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford this compound as a light yellow solid.

Quantitative Data Summary

ParameterStep 1: CyclizationStep 2: Chlorination
Key Reagents 5-Chloroanthranilic Acid, Urea6-Chloroquinazoline-2,4(1H,3H)-dione, POCl₃, N,N-dimethylaniline
Solvent WaterNone (POCl₃ acts as reagent and solvent)
Temperature 100-110 °C110-120 °C
Reaction Time 4-6 hours6-8 hours
Typical Yield 85-95%70-85%
Purification Washing with water and ethanolRecrystallization from ethanol

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Problem Identified low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product incomplete_reaction Incomplete Reaction start->incomplete_reaction check_temp_mixing Check Temperature Control and Mixing Efficiency low_yield->check_temp_mixing check_reagent_addition Review Reagent Addition Rate low_yield->check_reagent_addition check_reaction_conditions Review Reaction Time and Temperature impure_product->check_reaction_conditions purification_method Evaluate Purification Method impure_product->purification_method check_stoichiometry Verify Stoichiometry of Reagents incomplete_reaction->check_stoichiometry check_moisture Check for Moisture Contamination incomplete_reaction->check_moisture improve_reactor Improve Reactor Heat Exchange/Agitation check_temp_mixing->improve_reactor control_addition Control Addition Rate (e.g., Syringe Pump) check_reagent_addition->control_addition optimize_time_temp Optimize Reaction Time and Temperature end Problem Resolved optimize_time_temp->end improve_reactor->optimize_time_temp control_addition->optimize_time_temp reduce_temp_time Reduce Temperature or Reaction Time check_reaction_conditions->reduce_temp_time optimize_purification Optimize Recrystallization or Chromatography purification_method->optimize_purification activated_carbon Consider Activated Carbon Treatment optimize_purification->activated_carbon activated_carbon->end reduce_temp_time->end increase_reagent Increase Molar Ratio of Chlorinating Agent check_stoichiometry->increase_reagent use_dry_reagents Use Anhydrous Solvents and Inert Atmosphere check_moisture->use_dry_reagents increase_reagent->end use_dry_reagents->end

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Removal of impurities from 2,4,6-Trichloroquinazoline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-trichloroquinazoline. Our aim is to help you identify and resolve common issues related to impurities that may arise during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in the synthesis of this compound?

A1: Based on the typical synthetic routes, the most common impurities include:

  • Incompletely chlorinated intermediates: Such as 2,4-dichloro-6-chloroquinazoline and other dichloro- or monochloroquinazoline isomers. These arise from incomplete reaction during the chlorination step.

  • Hydrolysis products: The chloro groups on the quinazoline ring are susceptible to hydrolysis, which can lead to the formation of corresponding quinazolinone derivatives (e.g., 2-hydroxy-4,6-dichloroquinazoline). This is often exacerbated by the presence of water in the reaction mixture or during workup.

  • Starting material carryover: Unreacted starting materials, such as the corresponding quinazolinone precursor, may remain in the final product if the reaction does not go to completion.

  • Solvent-related impurities: Side reactions involving the solvent, especially at elevated temperatures, can introduce impurities. For example, the use of dimethylformamide (DMF) at high temperatures can lead to the formation of dimethylamine-related byproducts.

  • Color impurities: The product may appear discolored (e.g., yellow or brown) due to the presence of minor, highly colored byproducts or degradation products.

Q2: How can I assess the purity of my this compound product?

A2: Several analytical techniques can be employed to determine the purity of your product:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating and quantifying the main product and any impurities. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is often a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for analyzing volatile impurities and can help in their identification through mass spectral data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural information and help identify impurities if they are present in sufficient concentration.

  • Thin Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the purity of your product and to monitor the progress of purification.

Q3: What are the recommended storage conditions for this compound to prevent degradation?

A3: this compound is sensitive to moisture and light. It should be stored in a tightly sealed container, in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize hydrolysis and other degradation pathways.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the purification of this compound.

Problem Possible Cause Recommended Solution
Low Yield After Purification 1. Product loss during recrystallization. 2. Inefficient extraction during workup. 3. Adsorption onto silica gel during column chromatography.1. Use a minimal amount of hot solvent for recrystallization and cool the solution slowly to maximize crystal formation. 2. Ensure the correct pH during aqueous workup to prevent the product from partitioning into the aqueous layer. Perform multiple extractions with a suitable organic solvent. 3. Choose a less polar eluent system for column chromatography or consider an alternative purification method like recrystallization.
Persistent Yellow or Brown Color in the Final Product 1. Presence of colored impurities. 2. Thermal degradation during synthesis or purification.1. Treat the solution of the crude product with activated charcoal before the final purification step (e.g., before filtering a hot recrystallization solution). 2. Avoid excessive heating during the reaction and purification. Use a lower boiling point solvent for recrystallization if possible.
Presence of Incompletely Chlorinated Impurities (e.g., Dichloroquinazolines) Incomplete chlorination reaction.1. Increase the reaction time or temperature of the chlorination step. 2. Use a slight excess of the chlorinating agent (e.g., phosphorus oxychloride). 3. Purify the crude product using column chromatography, as the polarity difference between the trichloro- and dichloro- compounds is often sufficient for separation.
Formation of Quinazolinone Impurities (Hydrolysis) Presence of water in the reaction or workup.1. Use anhydrous solvents and reagents for the synthesis. 2. Conduct the reaction under an inert atmosphere to exclude atmospheric moisture. 3. During workup, use a non-aqueous workup if possible, or minimize contact with water. Wash the organic extracts with brine to remove residual water.

Data Presentation

The following table summarizes the expected purity of this compound after applying different purification methods. The values are illustrative and can vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification Method Starting Purity (Illustrative) Final Purity (Illustrative) Key Considerations
Recrystallization 85-95%>98%Choice of solvent is critical. A solvent in which the product is highly soluble when hot and poorly soluble when cold is ideal.
Column Chromatography 70-90%>99%Good for removing impurities with different polarities. Requires careful selection of the mobile phase to achieve good separation.
Preparative HPLC 90-98%>99.5%Provides the highest purity but is less scalable and more expensive than other methods.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, or a mixture like ethanol/water) to find a suitable solvent system. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the crude product and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Develop a suitable mobile phase for column chromatography by running a TLC of the crude product. A good mobile phase will give the desired product an Rf value of approximately 0.3-0.4 and show good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a silica gel column using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dried powder onto the top of the prepared column.

  • Elution: Elute the column with the mobile phase, collecting fractions. The progress of the separation can be monitored by TLC.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

Troubleshooting_Workflow start Crude this compound purity_check Assess Purity (TLC, HPLC, NMR) start->purity_check is_pure Is Purity >98%? purity_check->is_pure final_product Final Pure Product is_pure->final_product Yes impurity_type Identify Impurity Type is_pure->impurity_type No incomplete_chlorination Incompletely Chlorinated Impurities impurity_type->incomplete_chlorination Dichloro species observed hydrolysis_product Hydrolysis Product (Quinazolinone) impurity_type->hydrolysis_product Quinazolinone observed color_impurity Color Impurities impurity_type->color_impurity Product is colored column_chromatography Column Chromatography incomplete_chlorination->column_chromatography recrystallization Recrystallization hydrolysis_product->recrystallization charcoal_treatment Activated Charcoal Treatment color_impurity->charcoal_treatment purification_method Select Purification Method recrystallization->purity_check column_chromatography->purity_check charcoal_treatment->recrystallization

Caption: Troubleshooting workflow for the purification of this compound.

Experimental_Workflow start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Gravity Filtration dissolve->hot_filter No charcoal needed charcoal->hot_filter cool Cool to Crystallize hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Under Vacuum wash->dry pure_product Pure this compound dry->pure_product

Caption: General experimental workflow for purification by recrystallization.

Technical Support Center: Alternative Solvents for 2,4,6-Trichloroquinazoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for navigating the challenges of solvent selection in reactions involving 2,4,6-trichloroquinazoline. The focus is on providing practical, actionable advice to overcome common experimental hurdles and to guide the selection of more sustainable solvent alternatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents used for nucleophilic aromatic substitution (SNAr) reactions with this compound?

A1: Traditionally, polar aprotic solvents are favored for SNAr reactions on electron-deficient heteroaromatics like this compound. This is because they can solvate the charged intermediates formed during the reaction. Commonly used solvents include dioxane, dimethylformamide (DMF), and tetrahydrofuran (THF). Polar protic solvents such as ethanol and isopropanol have also been successfully employed.

Q2: I am trying to perform a regioselective reaction on this compound. Which chlorine is the most reactive?

A2: In nucleophilic aromatic substitution reactions, the chlorine at the C4 position of the quinazoline ring is the most electrophilic and therefore the most reactive. This is a well-documented phenomenon for 2,4-dichloroquinazolines and this principle extends to this compound.[1] Consequently, reactions with one equivalent of a nucleophile under mild conditions will predominantly result in substitution at the C4 position. Substitution at the C2 position requires more forcing conditions (e.g., higher temperatures or longer reaction times), and the C6 chlorine is the least reactive towards nucleophilic attack.

Q3: Are there any "green" or more sustainable solvent alternatives for reactions with this compound?

A3: Yes, the field of green chemistry offers several promising alternatives to traditional volatile organic solvents. For quinazoline synthesis in general, options like deep eutectic solvents (DESs) have been explored. Greener polar aprotic solvents such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) can be considered as potential replacements for THF and dioxane. Additionally, polar protic solvents like ethanol and isopropanol are often considered greener choices than many aprotic solvents. Solvent-free reaction conditions should also be considered where feasible.

Q4: My reaction is very slow or is not going to completion. What are some potential reasons?

A4: Several factors can contribute to a sluggish reaction. Firstly, the nucleophilicity of your reacting partner is crucial; electron-withdrawing groups on an amine, for example, will decrease its reactivity. Secondly, the solubility of this compound in your chosen solvent might be low, leading to a heterogeneous reaction mixture with slow kinetics. Finally, the reaction temperature may be insufficient to overcome the activation energy, especially if you are attempting a second or third substitution on the quinazoline ring.

Q5: What are some common side reactions to be aware of?

A5: In reactions with amines, over-alkylation to form di- or even tri-substituted products is a common side reaction if the stoichiometry and reaction conditions are not carefully controlled. If water is present in the reaction mixture, hydrolysis of the chloroquinazoline to the corresponding quinazolinone can occur, especially at elevated temperatures. In the presence of a base, self-condensation or polymerization of the starting material or products can also be a possibility, though less common.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Step Experimental Protocol
Poor solubility of this compound Switch to a solvent with better solubilizing properties. Polar aprotic solvents like DMF or N-methyl-2-pyrrolidone (NMP) often have higher solubility for polar substrates. Consider a solvent mixture.Solubility Test: Before running the reaction, perform a small-scale solubility test. Add a known amount of this compound to a vial and add the test solvent dropwise with stirring to visually assess solubility at room temperature and at the intended reaction temperature.
Insufficient reaction temperature Increase the reaction temperature in increments of 10-20 °C. Monitor the reaction by TLC or LC-MS to check for product formation and the consumption of starting material. Be mindful that higher temperatures can also lead to side reactions.Temperature Screen: Set up several small-scale reactions in parallel at different temperatures (e.g., 60 °C, 80 °C, 100 °C). Analyze samples from each reaction at regular intervals to determine the optimal temperature for both reaction rate and selectivity.
Low reactivity of the nucleophile If using an amine with electron-withdrawing groups, consider using a stronger base or a more forcing solvent (e.g., DMF, DMAc). Alternatively, a catalyst such as a palladium complex (for certain coupling reactions) might be necessary.Base Screening: If applicable, screen different organic or inorganic bases (e.g., DIPEA, triethylamine, K2CO3) to find one that effectively promotes the reaction without causing significant side product formation.
Hydrolysis of the starting material Ensure all reagents and solvents are anhydrous. Dry solvents using standard laboratory procedures (e.g., distillation from a drying agent, use of molecular sieves). Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Anhydrous Reaction Setup: Dry all glassware in an oven at >100 °C for several hours and cool under a stream of dry nitrogen or in a desiccator. Use freshly opened bottles of anhydrous solvents or solvents dispensed from a solvent purification system.
Issue 2: Formation of Multiple Products (Poor Selectivity)
Possible Cause Troubleshooting Step Experimental Protocol
Over-reaction leading to di- or tri-substitution Carefully control the stoichiometry of the nucleophile (use 1.0-1.1 equivalents for mono-substitution). Lower the reaction temperature and shorten the reaction time.Controlled Addition: Add the nucleophile dropwise to a solution of this compound at a low temperature (e.g., 0 °C or room temperature) and then slowly warm to the desired reaction temperature. Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Reaction at a less reactive position For selective mono-substitution at C4, use milder reaction conditions (lower temperature, less polar solvent). For substitution at C2, after C4 is substituted, more forcing conditions will be required.Stepwise Temperature Gradient: Start the reaction at a lower temperature to favor substitution at the most reactive site (C4). Once the first substitution is complete, the temperature can be increased to facilitate reaction at the next most reactive site if desired.

Quantitative Data on Solvent Effects

Solvent Type Typical Temperature Range (°C) Relative Rate (Qualitative) Notes
Dioxane Polar Aprotic80 - 110Moderate to FastGood for dissolving the substrate; often used for SNAr.[1]
Ethanol Polar ProticReflux (78)ModerateGreener option; can participate in hydrogen bonding, potentially slowing the reaction with some nucleophiles.
Isopropanol Polar ProticReflux (82)ModerateSimilar to ethanol, a greener alternative.
DMF Polar Aprotic80 - 150FastHigh boiling point allows for a wide temperature range; excellent solubilizing properties.
THF Polar AproticReflux (66)ModerateLower boiling point limits the reaction temperature.
Acetonitrile Polar AproticReflux (82)Moderate to FastCan be a good alternative to other polar aprotic solvents.
2-MeTHF Polar Aprotic (Greener)Reflux (80)ModerateA greener alternative to THF with a similar boiling point.
CPME Polar Aprotic (Greener)Reflux (106)Moderate to FastA greener alternative to dioxane with a similar boiling point.

Experimental Protocols

Baseline Protocol: Synthesis of 4-Anilino-2,6-dichloroquinazoline using a Conventional Solvent

This protocol is adapted from procedures for similar 2,4-disubstituted quinazolines and serves as a starting point for optimization.[1]

Materials:

  • This compound

  • Aniline (or other amine nucleophile)

  • N,N-Diisopropylethylamine (DIPEA)

  • 1,4-Dioxane (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous 1,4-dioxane, add the aniline derivative (1.1 eq) followed by DIPEA (1.5 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-anilino-2,6-dichloroquinazoline.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve this compound in anhydrous solvent add_reagents Add amine nucleophile and base (e.g., DIPEA) start->add_reagents heat Heat to desired temperature (e.g., 80-100 °C) add_reagents->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to room temperature monitor->cool Reaction complete extract Dilute with ethyl acetate, wash with NaHCO3 and brine cool->extract dry Dry over Na2SO4, filter, and concentrate extract->dry chromatography Purify by column chromatography dry->chromatography end_product Obtain pure product chromatography->end_product

Caption: Experimental workflow for the synthesis of 4-anilino-2,6-dichloroquinazoline.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield solubility Poor Solubility? start->solubility temperature Incorrect Temperature? start->temperature reactivity Low Nucleophile Reactivity? start->reactivity change_solvent Screen alternative solvents (e.g., DMF, 2-MeTHF) solubility->change_solvent Yes optimize_temp Perform temperature screen (e.g., 60-120 °C) temperature->optimize_temp Yes increase_base Use stronger base or higher temperature reactivity->increase_base Yes

Caption: Decision tree for troubleshooting low product yield in this compound reactions.

References

Technical Support Center: Microwave-Assisted Synthesis of 2,4,6-Trichloroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the microwave-assisted synthesis of 2,4,6-trichloroquinazoline derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your experimental work.

Troubleshooting Guides

Encountering issues during your synthesis? This guide provides solutions to common problems that may arise during the microwave-assisted synthesis of this compound derivatives.

ProblemPossible Cause(s)Recommended Action(s)
Low or No Product Yield - Inefficient Microwave Coupling: The reaction mixture may not be absorbing microwave energy effectively. - Incorrect Temperature or Time: The reaction may not have reached the necessary temperature or been heated for a sufficient duration. - Precursor Quality: The starting materials (e.g., 5-chloroanthranilic acid derivatives) may be impure. - Ineffective Chlorination: The chlorinating agent (e.g., POCl₃) may have decomposed or is not active enough under the applied conditions.- Add a small amount of a polar solvent (e.g., DMF, NMP) or an ionic liquid to improve microwave absorption. - Systematically vary the reaction temperature and time to find the optimal conditions. Start with a temperature of 120°C and a reaction time of 10 minutes, then adjust as needed. - Ensure the purity of starting materials through appropriate purification techniques (e.g., recrystallization, chromatography). - Use fresh or properly stored chlorinating agents. Consider adding a catalytic amount of a tertiary amine (e.g., triethylamine) to facilitate the reaction.[1]
Formation of Byproducts - Incomplete Chlorination: This can lead to the formation of mono- or di-chlorinated quinazoline species. - Hydrolysis of Chloroquinazolines: Trace amounts of water can lead to the formation of quinazolinone byproducts. - Polymerization/Degradation: Excessive temperature or prolonged reaction times can cause the starting materials or product to decompose.- Increase the molar excess of the chlorinating agent and/or the reaction temperature and time. - Ensure all glassware is thoroughly dried and use anhydrous solvents. - Monitor the reaction progress using TLC or LC-MS to avoid over-exposure to microwave irradiation. Reduce the reaction temperature or time.
Reaction Scalability Issues - Uneven Heating: In larger reaction volumes, "hot spots" can develop, leading to localized overheating and byproduct formation.[2][3][4][5][6] - Microwave Penetration Depth: Microwaves may not penetrate the entire volume of a large-scale reaction, resulting in incomplete conversion.[3][4][5]- For larger scale reactions, consider using a dedicated multimode microwave reactor designed for scalability.[2][4][5][6] - If using a monomode reactor, perform the reaction in smaller batches and combine the products. - Ensure efficient stirring to promote even temperature distribution.
Inconsistent Results - Fluctuations in Microwave Power Output: Domestic microwave ovens can have inconsistent power delivery. - Varying Reagent Concentrations: Inconsistent measurement of starting materials can lead to variable outcomes.- Use a dedicated scientific microwave reactor with precise power and temperature control. - Carefully measure all reagents and ensure consistent reaction setup.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting material for the synthesis of this compound?

A common precursor is 5-chloroanthranilic acid, which can be cyclized to form a 6-chloro-2,4-quinazolinedione intermediate. This intermediate is then subjected to chlorination to yield the final product.

Q2: Can I use a domestic microwave for this synthesis?

While possible, it is not recommended. Domestic microwave ovens lack precise temperature and pressure control, which can lead to inconsistent results, byproduct formation, and safety hazards.[7] A dedicated scientific microwave reactor is highly recommended for better control and reproducibility.

Q3: What are the typical reaction conditions for the microwave-assisted chlorination step?

While a specific protocol for this compound is not widely published, analogous chlorinations of quinazolinones to dichloroquinazolines using POCl₃ often involve temperatures between 120-150°C and reaction times of 10-30 minutes under microwave irradiation.[8]

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) can be used to monitor the consumption of the starting material and the formation of the product.

Q5: What is a common purification method for this compound derivatives?

After the reaction, the mixture is typically poured into ice water to precipitate the crude product. The solid can then be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.

Q6: What safety precautions should I take?

This synthesis involves corrosive and toxic reagents such as phosphorus oxychloride (POCl₃). Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Microwave reactions in sealed vessels can generate high pressures, so ensure your equipment is rated for the intended reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-1H,3H-quinazoline-2,4-dione (Intermediate)

This protocol describes the synthesis of the quinazolinone intermediate from 5-chloroanthranilic acid.

Materials:

  • 5-chloroanthranilic acid

  • Urea

  • Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)

  • Microwave reactor vials

  • Stir bars

Procedure:

  • In a microwave reactor vial, combine 5-chloroanthranilic acid (1 equivalent) and urea (3-5 equivalents).

  • Add a minimal amount of a high-boiling, polar solvent like DMF to create a slurry.

  • Add a magnetic stir bar to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 150-180°C for 15-30 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry to obtain the crude 6-chloro-1H,3H-quinazoline-2,4-dione.

Protocol 2: Microwave-Assisted Chlorination to this compound

This protocol outlines the chlorination of the intermediate to the final product.

Materials:

  • 6-Chloro-1H,3H-quinazoline-2,4-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (catalyst)

  • Anhydrous solvent (e.g., acetonitrile or toluene)

  • Microwave reactor vials

  • Stir bars

Procedure:

  • Place the dried 6-chloro-1H,3H-quinazoline-2,4-dione (1 equivalent) in a microwave reactor vial.

  • Add phosphorus oxychloride (POCl₃, 3-5 equivalents) and a catalytic amount of N,N-dimethylaniline.

  • If desired, add a small amount of an anhydrous solvent to facilitate mixing.

  • Add a magnetic stir bar and seal the vial.

  • Place the vial in the microwave reactor and irradiate at 120-140°C for 10-20 minutes.

  • After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood.

  • Neutralize the solution with a base (e.g., sodium bicarbonate solution) until the product precipitates.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Experimental Workflow

experimental_workflow start Start: 5-Chloroanthranilic Acid + Urea step1 Step 1: Cyclization (Microwave, 150-180°C, 15-30 min) start->step1 intermediate Intermediate: 6-Chloro-1H,3H-quinazoline-2,4-dione step1->intermediate step2 Step 2: Chlorination (POCl₃, Microwave, 120-140°C, 10-20 min) intermediate->step2 product Product: This compound step2->product workup Workup & Purification (Precipitation, Filtration, Recrystallization/Chromatography) product->workup final_product Final Product workup->final_product

Caption: A generalized workflow for the two-step microwave-assisted synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low/No Product Yield? check_coupling Is Microwave Coupling Efficient? start->check_coupling Yes add_polar Add Polar Solvent/Ionic Liquid check_coupling->add_polar No check_conditions Are Reaction Conditions Optimal? check_coupling->check_conditions Yes add_polar->start Re-run optimize_temp_time Optimize Temperature and Time check_conditions->optimize_temp_time No check_reagents Are Reagents Pure and Active? check_conditions->check_reagents Yes optimize_temp_time->start Re-run purify_reagents Purify Starting Materials / Use Fresh Reagents check_reagents->purify_reagents No success Problem Resolved check_reagents->success Yes purify_reagents->start Re-run

Caption: A decision tree for troubleshooting low product yield in the synthesis.

References

Validation & Comparative

The Regioselective Reactivity of Chloro-Substituted Quinazolines: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of chloro-substituted quinazolines is paramount for the efficient synthesis of novel therapeutic agents. This guide provides an objective comparison of the reactivity of these key building blocks, supported by experimental data and detailed protocols, to facilitate informed decisions in the design and execution of synthetic strategies.

Chloro-substituted quinazolines are pivotal intermediates in medicinal chemistry, forming the backbone of numerous compounds targeting a range of diseases, from cancer to inflammatory disorders.[1][2][3] Their utility stems from the strategic placement of chlorine atoms, which act as versatile leaving groups for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of diverse functionalities. The regioselectivity of these reactions is a critical consideration, with the comparative reactivity of different chloro positions on the quinazoline ring dictating the synthetic pathway and ultimate product.

Comparative Reactivity: A Clear Hierarchy

Experimental evidence and theoretical calculations consistently demonstrate a distinct hierarchy in the reactivity of chloro-substituted quinazolines, particularly in the widely used 2,4-dichloroquinazoline scaffold. The chlorine atom at the 4-position is significantly more susceptible to nucleophilic attack than the chlorine at the 2-position.[4][5][6] This enhanced reactivity at C4 is attributed to a lower activation energy for the formation of the Meisenheimer intermediate during the two-step addition/elimination SNAr mechanism.[4]

This regioselectivity is a cornerstone of synthetic strategies involving 2,4-dichloroquinazolines, allowing for sequential and controlled functionalization. Substitution at the C4 position can typically be achieved under milder conditions, such as lower temperatures and shorter reaction times.[4][5] In contrast, subsequent substitution at the less reactive C2 position often necessitates more forcing conditions, including higher temperatures (often above 100 °C), microwave irradiation, or the use of specialized catalytic systems like those employed in Buchwald-Hartwig amination.[4]

Quantitative Reactivity Data

While a vast body of synthetic literature qualitatively supports this reactivity trend through reported reaction conditions and yields, direct, side-by-side quantitative kinetic data is less common. However, the available data unequivocally supports the enhanced reactivity of the C4 position. For instance, studies on related systems have shown substantial differences in reactivity. As an illustration of the effect of activating groups, quinazolin-4-yltrimethylammonium chloride has been reported to be approximately 700 times more reactive than 4-chloroquinazoline towards hydroxide ions at 20°C.[7]

The following table summarizes the general observations on the comparative reactivity based on a comprehensive review of synthetic procedures.

Position of ChlorineRelative ReactivityTypical Reaction Conditions for Nucleophilic SubstitutionNotes
C4 HighRoom temperature to moderate heating (e.g., 50-80 °C)Generally proceeds with a wide range of nucleophiles (amines, alcohols, thiols) in various solvents.[4]
C2 LowHigher temperatures (>100 °C), microwave irradiation, or metal catalysis (e.g., Pd-catalyzed cross-coupling).[4][6]Requires more forcing conditions to overcome the lower intrinsic reactivity.

Experimental Protocols for Assessing Reactivity

To quantitatively assess and compare the reactivity of different chloro-substituted quinazolines, a standardized experimental protocol is essential. The following outlines a general methodology for a comparative kinetic study using a model nucleophilic aromatic substitution reaction.

General Protocol for Comparative Kinetic Analysis of Nucleophilic Aromatic Substitution

Objective: To determine the relative reaction rates of different chloro-substituted quinazolines with a model nucleophile.

Materials:

  • Chloro-substituted quinazoline substrates (e.g., 2-chloroquinazoline, 4-chloroquinazoline, 2,4-dichloroquinazoline)

  • Nucleophile (e.g., morpholine, aniline, or sodium methoxide)

  • Anhydrous solvent (e.g., DMSO, DMF, or acetonitrile)

  • Internal standard for analytical monitoring (e.g., dodecane or a non-reactive aromatic compound)

  • Reaction vials or a parallel synthesis reactor

  • Heating and stirring apparatus

  • Analytical instrument for reaction monitoring (e.g., HPLC, GC, or NMR)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of each chloro-substituted quinazoline substrate, the nucleophile, and the internal standard in the chosen anhydrous solvent.

  • Reaction Setup: In a series of reaction vials, add a defined volume of the quinazoline stock solution and the internal standard stock solution. Equilibrate the vials to the desired reaction temperature (e.g., 50 °C).

  • Reaction Initiation: Initiate the reactions by adding a defined volume of the pre-heated nucleophile stock solution to each vial simultaneously.

  • Reaction Monitoring: At specified time intervals, withdraw an aliquot from each reaction vial and quench the reaction (e.g., by diluting with a cold solvent or adding a quenching agent).

  • Analysis: Analyze the quenched aliquots using a calibrated analytical method (e.g., HPLC or GC) to determine the concentration of the starting material and the product relative to the internal standard.

  • Data Analysis: Plot the concentration of the starting material versus time. From this data, determine the initial reaction rate or the rate constant (k) for each substrate. The relative reactivity can be determined by comparing these rates or rate constants.

Visualization of Synthetic Strategy and Biological Context

The regioselective reactivity of chloro-substituted quinazolines is not just a matter of chemical curiosity; it is a fundamental principle exploited in the synthesis of targeted therapeutics, particularly in the realm of oncology. Many quinazoline-based drugs function as inhibitors of signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[8]

The following diagrams illustrate a typical experimental workflow for the sequential functionalization of 2,4-dichloroquinazoline and its relevance in targeting a key signaling pathway.

experimental_workflow cluster_synthesis Synthetic Pathway 2_4_dichloro 2,4-Dichloroquinazoline step1 Nucleophilic Substitution (Mild Conditions) 2_4_dichloro->step1 + Nucleophile 1 2_chloro_4_amino 2-Chloro-4-amino- quinazoline Intermediate step1->2_chloro_4_amino step2 Nucleophilic Substitution (Forcing Conditions) 2_chloro_4_amino->step2 + Nucleophile 2 2_4_diamino 2,4-Diamino- quinazoline Final Product step2->2_4_diamino

Caption: Sequential SNAr on 2,4-dichloroquinazoline.

signaling_pathway cluster_pathway EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Dimerization & Autophosphorylation Quinazoline_Inhibitor Quinazoline-based Inhibitor Quinazoline_Inhibitor->EGFR Binds to ATP pocket Downstream Downstream Signaling (Proliferation, Survival) P->Downstream

Caption: Inhibition of EGFR signaling by a quinazoline drug.

Conclusion

The comparative reactivity of chloro-substituted quinazolines is a well-established and predictable phenomenon that is critical for the strategic design and synthesis of a multitude of pharmacologically active molecules. The pronounced reactivity of the C4 position over the C2 position in di-substituted quinazolines allows for a modular and regioselective approach to building molecular complexity. By understanding these fundamental principles and employing systematic experimental protocols, researchers can optimize synthetic routes, accelerate the discovery of novel drug candidates, and ultimately contribute to the development of new and effective therapies.

References

Validating the Structure of 2,4,6-Trichloroquinazoline Derivatives: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel synthesized compounds is a critical step. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural validation of 2,4,6-trichloroquinazoline derivatives. Experimental data, detailed protocols, and workflow visualizations are presented to assist in selecting the most effective validation methods.

The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of multiple chlorine atoms, as in this compound, significantly influences the electronic properties and reactivity of the molecule, making precise structural verification essential. NMR spectroscopy stands as the cornerstone for the elucidation of molecular structures in solution, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Comparative Analysis of Structural Validation Techniques

While NMR is a powerful tool, a multi-technique approach often provides the most robust structural confirmation. Here, we compare NMR spectroscopy with Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS) for the analysis of this compound derivatives.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed information on the carbon-hydrogen framework, connectivity of atoms (through-bond and through-space), stereochemistry, and dynamic processes.Unparalleled for complete structure elucidation in solution. Non-destructive. Quantitative.Lower sensitivity compared to MS. Requires soluble samples. Complex spectra for larger molecules.
FT-IR Spectroscopy Identification of functional groups present in the molecule.Fast, simple, and inexpensive. Provides a "fingerprint" of the molecule.Provides limited information on the overall molecular structure and connectivity. Not suitable for distinguishing between isomers with the same functional groups.
Mass Spectrometry Provides the molecular weight of the compound and information about its elemental composition. Fragmentation patterns can offer clues about the structure.Extremely high sensitivity. Can be coupled with chromatographic techniques for mixture analysis.Isomeric and isobaric compounds can be difficult to distinguish. Fragmentation can be complex and difficult to interpret for novel compounds. Does not provide direct information on stereochemistry.

NMR Spectroscopic Data for this compound and its Derivatives

A key aspect of validating the structure of a derivative is to compare its NMR spectra with that of the parent compound. Below is a table summarizing the predicted ¹H and ¹³C NMR data for this compound and experimental data for some of its derivatives.

Predicted NMR Data for this compound

Disclaimer: The following NMR data for this compound is predicted using computational methods and should be used as a reference for comparison with experimentally obtained spectra.

NucleusPredicted Chemical Shift (δ, ppm)
¹H NMR
H-5~ 8.0 - 8.2
H-7~ 7.8 - 8.0
H-8~ 7.6 - 7.8
¹³C NMR
C-2~ 155 - 160
C-4~ 160 - 165
C-4a~ 120 - 125
C-5~ 128 - 132
C-6~ 135 - 140
C-7~ 125 - 130
C-8~ 120 - 125
C-8a~ 145 - 150

Experimental NMR Data for Substituted Quinazoline Derivatives

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2,4-Dichloroquinoline CDCl₃7.3-8.2 (m, 4H), 7.5 (s, 1H)Not specified
4,7-Dichloro-6-nitroquinazoline Not specified9.12 (s, 1H), 8.35 (s, 1H)Not specified
2-Phenyl-2,3-dihydroquinazolin-4(1H)-one CDCl₃7.99 (d, 1H), 7.67-7.58 (m, 2H), 7.47-7.44 (m, 2H), 7.37-7.31 (m, 2H), 6.96 (t, 1H), 6.71 (d, 1H), 5.92 (s, 1H), 5.80 (s, 1H, br), 4.44 (s, 1H, br)164.7, 147.2, 138.5, 134.0, 130.1, 129.1, 128.7, 127.4, 119.7, 114.6, 69.1
2,2-Dimethyl-2,3-dihydroquinazolin-4(1H)-one DMSO7.95 (s, 1H), 7.59 (dd, 1H), 7.23 (dt, 1H), 6.67-6.61(m, 3H), 1.39 (s, 6H)163.5, 147.5, 133.7, 127.6, 116.9, 114.7, 114.3, 67.3, 29.5

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[1] Deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used.[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1] For unambiguous assignment of signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are recorded on an FT-IR spectrometer. Samples can be prepared as KBr pellets or analyzed as a thin film. The spectra are typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are acquired on a mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) or Electrospray Ionization (ESI) are common ionization techniques. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule. The presence of multiple chlorine atoms in this compound derivatives will result in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Workflow and Logic for Structural Validation

The following diagrams illustrate the typical workflow for validating the structure of a synthesized this compound derivative and the logical relationship between the spectroscopic techniques.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis cluster_validation Validation Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1D and 2D) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry (HRMS) Purification->MS Validation Structure Validated NMR->Validation FTIR->Validation MS->Validation

Fig. 1: Experimental workflow for synthesis and structural validation.

logical_relationship cluster_techniques Spectroscopic Techniques Unknown Unknown Compound (Synthesized Derivative) NMR NMR (Connectivity, Stereochemistry) Unknown->NMR FTIR FT-IR (Functional Groups) Unknown->FTIR MS MS (Molecular Weight, Formula) Unknown->MS Structure Validated Structure NMR->Structure FTIR->Structure MS->Structure

Fig. 2: Logical relationship of spectroscopic data for structure elucidation.

References

Navigating the Cytotoxic Landscape of Quinazoline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the cytotoxic performance of various quinazoline analogs, with a particular focus on chloro-substituted derivatives, providing available experimental data and methodologies to inform future research and development in cancer therapeutics.

While direct comparative studies on the cytotoxicity of a series of 2,4,6-trichloroquinazoline analogs are not extensively available in the current body of scientific literature, this guide synthesizes data from a range of structurally related quinazoline and quinazolinone derivatives. The insights drawn from these analogs provide a valuable framework for understanding the potential structure-activity relationships and cytotoxic profiles of trichloro-substituted quinazolines.

Quinazoline and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, most notably as anticancer agents.[1][2] Several quinazoline-based drugs, such as gefitinib and erlotinib, have been approved for clinical use, primarily functioning as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase.[3][4] The cytotoxic effects of these compounds are often attributed to their ability to interfere with key signaling pathways that regulate cell proliferation, survival, and apoptosis.[3][5]

Comparative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various chloro-substituted and other quinazoline analogs against a panel of human cancer cell lines. This data, compiled from multiple studies, allows for a comparative assessment of their potency. It is important to note that experimental conditions may vary between studies.

Table 1: Cytotoxicity of Chloro-Substituted Quinazoline Analogs

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2,7-dichloroquinazolin-4(3H)-one derivative (Compound 15)Vero (SARS-CoV-2)5.3[6]
6-chloro-quinazolin derivative (5a)MGC-803Not specified, but active[7]
6-chloro-quinazolin derivative (5f)MGC-803Not specified, but active[7]
2-chloro-4-anilinoquinazoline-chalcone (14g)K-562 (Leukemia)0.622 - 1.81[8]
2-chloro-4-anilinoquinazoline-chalcone (14g)RPMI-8226 (Leukemia)0.622 - 1.81[8]
2-chloro-4-anilinoquinazoline-chalcone (14g)HCT-116 (Colon)0.622 - 1.81[8]
2-chloro-4-anilinoquinazoline-chalcone (14g)LOX IMVI (Melanoma)0.622 - 1.81[8]
2-chloro-4-anilinoquinazoline-chalcone (14g)MCF7 (Breast)0.622 - 1.81[8]
Chloro methylquinazolinone (5c)HCT116 (Colon)8.00 ± 0.33[9]
Chloro methylquinazolinone (5d)HepG-2 (Hepatocellular carcinoma)17.78 ± 0.58[9]

Table 2: Cytotoxicity of Other Quinazoline Analogs

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Quinazolinone Schiff base (30)MCF-7 (Breast)Substantial inhibition[3]
Quinazolinone Schiff base (31)MCF-7 (Breast)Substantial inhibition[3]
4-anilinoquinazoline derivativeVariousNot specified[10]
Quinazoline-2,4,6-triamine derivative (3e)HCT-15, SKOV-3, MDA-MB-2314.5 - 15.5[11]
Quinazoline-2,4,6-triamine derivative (3f)HCT-15, SKOV-3, MDA-MB-2314.5 - 15.5[11]
4-morpholino-2-phenylquinazoline derivative (15e)A375 (Melanoma)0.58[12]

Key Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of quinazoline analogs.

MTT Assay for Cell Viability and Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Test compounds are serially diluted in the appropriate cell culture medium. The existing medium is removed from the wells and replaced with the medium containing the test compounds.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of MTT is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Apoptosis Assay by Flow Cytometry

Flow cytometry can be used to quantify the induction of apoptosis (programmed cell death) by a test compound.

Principle: Cells undergoing apoptosis exhibit specific changes, such as the externalization of phosphatidylserine on the cell membrane. Annexin V, a protein with a high affinity for phosphatidylserine, conjugated to a fluorescent dye (like FITC), can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of dead cells. By using both Annexin V and PI, it is possible to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Cells are treated with the test compound at various concentrations for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in a binding buffer and stained with fluorescently labeled Annexin V and PI according to the manufacturer's instructions.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The percentages of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) are determined.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of many quinazoline derivatives are mediated through the inhibition of critical signaling pathways involved in cancer cell proliferation and survival.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and migration. Many quinazoline-based anticancer drugs are designed to inhibit the tyrosine kinase activity of EGFR, thereby blocking these downstream signals.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Quinazoline Quinazoline Analog (Inhibitor) Quinazoline->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Cytotoxicity_Workflow Start Synthesized Quinazoline Analogs Cell_Culture Cancer Cell Line Culture Start->Cell_Culture MTT_Assay MTT Assay for Cell Viability Cell_Culture->MTT_Assay IC50_Determination IC50 Value Calculation MTT_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) IC50_Determination->Apoptosis_Assay Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) Apoptosis_Assay->Mechanism_Study Lead_Compound Lead Compound Identification Mechanism_Study->Lead_Compound

References

Structure-Activity Relationship of 2,4,6-Trichloroquinazoline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,4,6-trichloroquinazoline analogs, focusing on their potential as therapeutic agents. The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives approved as drugs or currently in clinical trials, particularly as kinase inhibitors in oncology.[1][2] The strategic placement of chloro substituents at the 2, 4, and 6 positions of the quinazoline ring system significantly influences the electronic properties and binding interactions of these molecules with their biological targets. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further drug discovery and development efforts.

Comparative Biological Activity of Quinazoline Analogs

The biological activity of this compound analogs and related derivatives has been evaluated against various targets, primarily protein kinases and cancer cell lines. The following tables summarize the inhibitory activities of representative compounds. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in assay conditions.

Compound ID/SeriesTarget/Cell LineActivity TypePotency (IC50/GI50/MIC)Reference
2,4,6-Trisubstituted Quinazolines
Compound 19n MGC-803 cellsAnti-proliferativeIC50: 4.61 µM[3]
Compound 15n A549 cellsAnti-proliferativeIC50: 1.91 µM[3]
4-Anilinoquinazolines
GefitinibEGFRKinase InhibitionIC50: ~0.03-0.08 µM[4]
ErlotinibEGFRKinase InhibitionIC50: ~0.002 µM[4]
LapatinibEGFR/HER2Kinase InhibitionIC50: ~0.01 µM (EGFR), ~0.013 µM (HER2)[4]
CDK Inhibitors
Compound 13n CDK4 / CDK6Kinase InhibitionIC50: 0.01 µM / 0.026 µM[5]
PI3K Inhibitors
IdelalisibPI3KδKinase InhibitionIC50: ~0.0025 µM[6]
Compound 41 PI3KδKinase InhibitionIC50: 1.13 nM[6]
Compound 42 PI3KδKinase InhibitionIC50: 2.52 nM[6]
Antimicrobial Quinazolines
Compound 8i, 8d, 8h, 8g Various bacteria/fungiAntimicrobialMIC: 50-100 µg/mL[7]

Key Structure-Activity Relationship Insights

Analysis of various studies on substituted quinazolines reveals several key SAR trends:

  • Substitution at the 4-position: The nature of the substituent at the 4-position is crucial for activity. For many kinase inhibitors, an anilino group at this position is essential for high potency, as seen in FDA-approved drugs like gefitinib and erlotinib.[4][8] Modifications to this aniline ring can further modulate activity and selectivity.

  • Substitution at the 6-position: The 6-position often accommodates a variety of substituents that can influence pharmacokinetic properties and target engagement. Electron-withdrawing groups, such as a chloro group, can impact the overall electronic character of the quinazoline core.[9]

  • Substitution at the 2-position: The 2-position offers another site for modification to fine-tune the biological activity. For instance, in some series, a phenyl group at C-2 is important for BCRP inhibition.[2] In other cases, various amino substituents have been explored to optimize antibacterial activity.[10]

  • The Role of Chlorine Atoms: The chlorine atoms in this compound serve as reactive sites for nucleophilic substitution, allowing for the synthesis of a diverse library of analogs.[7][11] The electron-withdrawing nature of chlorine can also influence the pKa of the quinazoline nitrogen atoms, affecting binding to target proteins.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and comparison of experimental data. Below are representative protocols for key assays used in the evaluation of quinazoline analogs.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then further diluted in the kinase reaction buffer.

  • Kinase Reaction: The reaction is typically performed in a 96-well or 384-well plate. The test compound, the target kinase enzyme, and the substrate (e.g., a synthetic peptide) are added to each well.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: After incubation, a detection reagent (e.g., Kinase-Glo®) is added to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: The luminescent signal is read using a plate reader. The percentage of kinase inhibition is calculated relative to a DMSO control, and the IC50 value (the concentration of compound that inhibits 50% of the kinase activity) is determined by plotting the percent inhibition against the logarithm of the compound concentration.[12]

Cell-Based Proliferation Assay (MTT or CellTiter-Glo®)

This assay assesses the effect of a compound on the proliferation of cancer cells.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a CO2 incubator.

  • Compound Treatment: The following day, the cells are treated with serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.

  • Viability Measurement:

    • MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan is then solubilized, and the absorbance is measured.

    • CellTiter-Glo® Assay: A reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP (an indicator of cell viability) is added to each well.[13]

  • Data Analysis: The absorbance or luminescence is measured using a plate reader. The percentage of cell growth inhibition is calculated relative to the vehicle control, and the GI50 value (the concentration of compound that inhibits cell growth by 50%) is determined.[14]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental processes involved can aid in understanding the mechanism of action and the drug discovery pipeline for this compound analogs.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR Extracellular Domain Transmembrane Domain Tyrosine Kinase Domain EGF->EGFR:f0 Binding & Dimerization ADP ADP EGFR:f2->ADP PI3K PI3K EGFR:f2->PI3K Phosphorylation RAS RAS EGFR:f2->RAS Quinazoline Quinazoline Inhibitor Quinazoline->EGFR:f2 Inhibition ATP ATP ATP->EGFR:f2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and the mechanism of quinazoline-based inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start This compound synthesis Chemical Synthesis & Purification of Analogs start->synthesis characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization kinase_assay In Vitro Kinase Inhibition Assays characterization->kinase_assay cell_assay Cell-Based Proliferation Assays characterization->cell_assay antimicrobial_assay Antimicrobial Susceptibility Testing characterization->antimicrobial_assay sar_analysis SAR Analysis kinase_assay->sar_analysis cell_assay->sar_analysis antimicrobial_assay->sar_analysis sar_analysis->synthesis Iterative Design adme_tox ADME/Tox Profiling sar_analysis->adme_tox in_vivo In Vivo Efficacy Studies adme_tox->in_vivo lead_candidate Lead Candidate in_vivo->lead_candidate

Caption: General experimental workflow for the development of quinazoline-based inhibitors.

References

A Comparative Guide to Catalyst Efficacy in 2,4,6-Trichloroquinazoline Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the 2,4,6-trichloroquinazoline scaffold is a critical step in the synthesis of a diverse array of biologically active molecules. The strategic introduction of substituents at the 2-, 4-, and 6-positions through cross-coupling reactions is a powerful tool in medicinal chemistry and drug development. The choice of an appropriate catalyst is paramount to the success of these transformations, profoundly influencing reaction yields, selectivity, and substrate scope. This guide provides a comparative analysis of various catalytic systems for the coupling reactions of this compound, supported by experimental data from relevant studies.

Introduction to Coupling Reactions on this compound

This compound possesses three reactive sites for cross-coupling reactions, with the C4 position being the most electrophilic, followed by the C2 and C6 positions. This inherent reactivity profile allows for regioselective functionalization. The most commonly employed cross-coupling reactions for the modification of this scaffold include Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Ullmann couplings. The efficacy of these reactions is highly dependent on the selection of the catalyst, ligand, base, and solvent system.

Comparative Performance of Catalytic Systems

The following tables summarize the performance of various catalyst systems for different coupling reactions on chloro-substituted heterocyclic systems, providing a valuable reference for catalyst selection in the context of this compound functionalization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound. For the arylation of trichloroquinazolines, palladium-based catalysts are predominantly used.

Table 1: Comparison of Catalysts for Suzuki-Miyaura Coupling of Polychloro-heterocycles

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Observations
Pd(OAc)₂PPh₃Na₂CO₃DME/H₂O75HighEffective for the arylation of a thioether-protected 2,4,7-trichloroquinazoline at the C2 position.[1]
Pd(PPh₃)₄-K₂CO₃Toluene/Ethanol110Good to ExcellentWidely used for Suzuki couplings of various chloro-heterocycles.[2]
PdCl₂(dppf)dppfK₂CO₃1,4-Dioxane80-100Good to HighEffective for a broad range of aryl and heteroaryl boronic acids.
Buchwald PalladacyclesBiarylphosphine ligandsK₃PO₄Toluene or DioxaneRT - 100HighOften show high turnover numbers and are effective for challenging substrates.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The use of bulky, electron-rich phosphine ligands is often essential for achieving high reaction efficiency with chloro-heterocycles.[3]

Table 2: Comparison of Catalysts for Buchwald-Hartwig Amination of Chloroarenes

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)Observations
Pd(OAc)₂XPhosKOt-BuToluene100Good to ExcellentA robust system for a wide range of amines and aryl chlorides.[3][4]
Pd₂(dba)₃BINAPNaOt-BuToluene110HighSecond-generation catalyst system, effective for primary and secondary amines.[3]
Pd(OAc)₂SPhosCs₂CO₃THF or DioxaneRT - 100HighHighly active catalyst system, often allowing for lower reaction temperatures.
PEPPSI-IPr-NaOt-But-BuOH80-100HighAir- and moisture-stable precatalyst, convenient for high-throughput screening.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, a key transformation in the synthesis of many pharmaceutical intermediates.[5]

Table 3: Comparison of Catalysts for Sonogashira Coupling of Chloroarenes

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Yield (%)Observations
Pd(PPh₃)₂Cl₂CuIEt₃N or PiperidineDMF or TolueneRT - 100Good to ExcellentClassical conditions, widely applicable.[6]
Pd(OAc)₂/PPh₃CuICs₂CO₃ or K₂CO₃Acetonitrile or Dioxane60-100HighEffective for a broad range of substrates.
Pd/NHC complexes-VariousVariousRT - 120Good to HighCopper-free conditions are possible with NHC ligands.[7]
Pd(PPh₃)₄CuIi-Pr₂NHTHFRT - 60GoodMild conditions suitable for sensitive substrates.
Heck Reaction

The Heck reaction facilitates the coupling of an aryl halide with an alkene. The choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the product.[8][9][10][11]

Table 4: Comparison of Catalysts for Heck Reaction of Chloroarenes

CatalystLigandBaseSolventTemperature (°C)Yield (%)Observations
Pd(OAc)₂PPh₃ or P(o-tol)₃Et₃N or NaOAcDMF or Acetonitrile80-140Moderate to HighClassical conditions, effective for activated alkenes.
PdCl₂(PPh₃)₂-K₂CO₃NMP100-150GoodSuitable for less reactive aryl chlorides.
Herrmann's catalyst-NaOAcNMP120-140HighHighly active palladacycle catalyst.
Pd nanoparticles-VariousVarious100-150Good to HighHeterogeneous catalysts offering ease of separation.
Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds. Modern protocols often utilize ligands to improve catalyst performance and allow for milder reaction conditions.[12][13][14][15]

Table 5: Comparison of Catalysts for Ullmann Condensation of Chloroarenes

Copper SourceLigandBaseSolventTemperature (°C)Yield (%)Observations
CuI1,10-PhenanthrolineCs₂CO₃ or K₂CO₃Toluene or Dioxane100-150Good to HighLigand-accelerated catalysis allows for lower temperatures.[15]
Cu₂ON,N-dimethylglycineK₂CO₃DMSO120-180GoodEffective for N-arylation of azoles.[16]
Cu(acac)₂-Cs₂CO₃DMF or NMP140-200Moderate to GoodLigand-free conditions often require higher temperatures.
Copper nanoparticles-K₃PO₄DMSO100-130GoodHeterogeneous catalyst with potential for recyclability.[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for key coupling reactions, which can be adapted for this compound.

Suzuki-Miyaura Coupling of a Trichloroquinazoline Derivative

This protocol is adapted from the regioselective C-2 arylation of a 4-thioether-2,7-dichloroquinazoline.[1]

Procedure:

  • To a reaction vial, add 4-(isopropylthio)-2,7-dichloroquinazoline (1.0 equiv), Pd(OAc)₂ (0.05 equiv), PPh₃ (0.15 equiv), Na₂CO₃ (3.1 equiv), and the respective arylboronic acid (1.5 equiv).

  • Flush the reaction mixture with an inert gas (e.g., Nitrogen or Argon).

  • Add freshly distilled and degassed DME and H₂O (10:1 v/v) to generate a 0.1 M solution of the quinazoline substrate.

  • Stir the reaction mixture at 75 °C under the inert atmosphere for the required time (typically 2-12 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the mixture with an organic solvent (e.g., CH₂Cl₂ or EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This generalized protocol is based on commonly used conditions for the amination of aryl chlorides.[3]

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., XPhos, 1.2-1.5 equiv relative to Pd), and the base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 equiv).

  • Add this compound (1.0 equiv) and the amine (1.1-1.5 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizing Reaction Pathways and Workflows

Diagrams of signaling pathways, experimental workflows, and logical relationships provide a clear visual representation of complex processes.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine Reactants: - this compound - Coupling Partner - Catalyst & Ligand - Base solvent Add Degassed Solvent start->solvent inert Establish Inert Atmosphere (N₂ or Ar) solvent->inert heat Heat to Desired Temperature inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify

Caption: General experimental workflow for cross-coupling reactions.

suzuki_cycle cluster_reactants pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition product Ar-R transmetalation_complex Ar-Pd(II)-R(L₂) pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination aryl_halide Ar-X organoboron R-B(OR)₂ base Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

buchwald_hartwig_cycle cluster_reactants pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition product Ar-NR₂ amide_complex Ar-Pd(II)-NR₂(L₂) pd_complex->amide_complex Amine Coordination & Deprotonation amide_complex->pd0 Reductive Elimination aryl_halide Ar-X amine HNR₂ base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

The selection of an optimal catalyst for the coupling of this compound is a multifaceted decision that depends on the specific coupling partners, desired regioselectivity, and economic considerations. Palladium-based catalysts, particularly those with bulky phosphine ligands, have demonstrated broad applicability and high efficacy for a range of coupling reactions on chloro-substituted heterocycles. For C-O, C-N, and C-S bond formation, modern ligand-accelerated Ullmann-type reactions offer a cost-effective alternative to palladium catalysis. This guide provides a foundation for researchers to make informed decisions on catalyst selection and to develop robust and efficient synthetic routes for the functionalization of the this compound core, thereby accelerating the discovery and development of novel therapeutic agents.

References

Navigating the Analysis of 2,4,6-Trichloroquinazoline Reaction Products: A Comparative Guide to HPLC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise analysis of reaction products is paramount for ensuring the purity, efficacy, and safety of synthesized compounds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with other analytical techniques for the characterization of reaction products derived from 2,4,6-trichloroquinazoline, a versatile scaffold in medicinal chemistry.

The synthesis of novel therapeutic agents often involves the derivatization of core structures like quinazoline. This compound serves as a key starting material, undergoing nucleophilic substitution reactions to yield a diverse array of potentially bioactive molecules. Verifying the outcome of these reactions requires robust analytical methods capable of separating and identifying the desired products from unreacted starting materials, byproducts, and isomers. This guide delves into the application of HPLC-MS for this purpose and provides a comparative overview of alternative techniques, supported by experimental protocols and data.

Performance Comparison: HPLC-MS vs. Alternative Analytical Techniques

The choice of an analytical method is dictated by the specific requirements of the analysis, including the nature of the analytes, the complexity of the sample matrix, and the desired level of sensitivity and structural information. Here, we compare HPLC-MS with Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography (TLC).

FeatureHPLC-MSGC-MSThin-Layer Chromatography (TLC)
Principle Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase, followed by mass-to-charge ratio detection.Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-to-charge ratio detection.Separation based on differential migration of components on a stationary phase (e.g., silica gel) carried by a mobile phase.
Applicability Ideal for a wide range of non-volatile and thermally labile quinazoline derivatives.Suitable for volatile and thermally stable quinazoline derivatives. Derivatization may be required for polar compounds.Primarily used for rapid qualitative analysis, reaction monitoring, and preliminary purity assessment.
Sensitivity High (typically ng/mL to pg/mL).Very high for volatile compounds (pg/mL to fg/mL).Lower (µg to ng range).
Resolution High, allowing for the separation of complex mixtures and isomers.Very high, excellent for separating volatile isomers.Lower, may not resolve closely related compounds.
Structural Info Provides molecular weight and fragmentation patterns for structural elucidation.Provides detailed fragmentation patterns for structural identification.Limited to retention factor (Rf) values; structural information is not directly obtained.
Speed Moderate (minutes per sample).Fast for simple mixtures (minutes per sample).Fast for multiple samples simultaneously (minutes to an hour).
Cost High initial investment and operational costs.High initial investment and operational costs.Low cost.

Quantitative Data Summary

The following table summarizes the expected analytical data for typical reaction products of this compound with a generic primary amine (R-NH2) when analyzed by HPLC-MS. The reaction can lead to mono-, di-, and tri-substituted products.

CompoundStructureMolecular FormulaExact Mass (m/z) [M+H]⁺Expected Retention Time (Relative)
This compoundC₈H₃Cl₃N₂231.94232.95High
4-Amino-2,6-dichloroquinazolineC₈H₄Cl₂N₃RVariesVariesMedium
2,4-Diamino-6-chloroquinazolineC₈H₅ClN₄R₂VariesVariesLow-Medium
2,4,6-TriaminoquinazolineC₈H₆N₅R₃VariesVariesLow

Note: The exact mass and retention time will vary depending on the specific amine (R-NH2) used in the reaction. The relative retention time is based on the principle that increasing the number of polar amino groups will decrease retention on a reversed-phase HPLC column.

Experimental Protocols

HPLC-MS Analysis of this compound Reaction Products

This protocol provides a general method for the analysis of this compound derivatives using a reversed-phase HPLC system coupled to a mass spectrometer.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Mass spectrometer (e.g., single quadrupole, triple quadrupole, or time-of-flight) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

Mass Spectrometry Conditions (ESI Positive Mode):

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Scan Range: m/z 100-800.

Sample Preparation:

  • Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

TLC is a rapid and cost-effective method to monitor the progress of a reaction.

Procedure:

  • Plate: Silica gel 60 F254 TLC plate.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The polarity can be adjusted based on the reaction products.

  • Spotting: Using a capillary tube, spot the reaction mixture, the starting material (this compound), and a co-spot (mixture of both) on the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to move up the plate.

  • Visualization:

    • Examine the dried plate under UV light (254 nm). Aromatic compounds will appear as dark spots.

    • Stain the plate using a suitable reagent, such as potassium permanganate or iodine vapor, to visualize non-UV active compounds.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms Mass Spectrometry Detection reaction_mixture Reaction Mixture dissolution Dissolve in Solvent reaction_mixture->dissolution filtration Filter (0.45 µm) dissolution->filtration hplc_injection Inject into HPLC filtration->hplc_injection c18_column C18 Column hplc_injection->c18_column gradient_elution Gradient Elution c18_column->gradient_elution esi_source Electrospray Ionization (ESI) gradient_elution->esi_source mass_analyzer Mass Analyzer esi_source->mass_analyzer data_acquisition Data Acquisition mass_analyzer->data_acquisition final_analysis final_analysis data_acquisition->final_analysis Data Analysis

Fig. 1: HPLC-MS Experimental Workflow

comparison_logic cluster_properties Compound Properties cluster_methods Analytical Methods compound Quinazoline Derivative volatile Volatile & Thermally Stable compound->volatile non_volatile Non-Volatile & Thermally Labile compound->non_volatile tlc TLC compound->tlc Rapid Screening gc_ms GC-MS volatile->gc_ms Suitable for hplc_ms HPLC-MS non_volatile->hplc_ms Ideal for detailed_analysis Detailed Structural & Quantitative Data hplc_ms->detailed_analysis Provides gc_ms->detailed_analysis Provides preliminary_data Qualitative & Purity Assessment tlc->preliminary_data Provides

Fig. 2: Logical Comparison of Analytical Methods

Unveiling the Solid State: A Comparative Guide to the X-ray Crystallographic Analysis of 2,4,6-Trichloroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography stands as the gold standard for elucidating these intricate structures, providing invaluable insights for structure-activity relationship (SAR) studies and rational drug design. This guide offers a comparative analysis of the crystallographic data of chloro-substituted quinazoline derivatives, with a focus on the structural implications of substitutions at the 2, 4, and 6 positions, and provides a detailed protocol for their analysis.

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The substitution pattern on the quinazoline ring system significantly influences these properties. Halogenation, particularly chlorination, at the 2, 4, and 6 positions can dramatically alter the electronic and steric characteristics of the molecule, thereby impacting its interaction with biological targets. X-ray crystallographic analysis allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the effects of these substitutions.

Comparative Crystallographic Data of Chloro-Substituted Quinazoline Derivatives

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) Volume (ų)
3-(4-Chlorophenyl)quinazolin-4(3H)-one[1]C₁₄H₉ClN₂OMonoclinicP2₁/c16.95313.929017.27409091.626901150.14
2-Methylquinazolin-4(3H)-one hydrochloride[2]C₉H₉N₂O⁺·Cl⁻OrthorhombicPbcm10.122113.65337.0012909090966.57
6-Bromo-4-chloro-quinazoline[3]C₈H₄BrClN₂---------

Note: Complete crystallographic data for 6-Bromo-4-chloro-quinazoline was not available in the searched literature.

Experimental Protocols: Single-Crystal X-ray Diffraction of Quinazoline Derivatives

The determination of the crystal structure of a small organic molecule, such as a 2,4,6-trichloroquinazoline derivative, follows a well-established workflow.[4][5][6] This protocol outlines the key steps from crystal preparation to structure refinement.

Crystal Growth

The initial and often most challenging step is obtaining high-quality single crystals suitable for diffraction.[4]

  • Method: Slow evaporation is a common and effective technique.

  • Procedure:

    • Dissolve the purified quinazoline derivative in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, acetonitrile, or a mixture with a less volatile anti-solvent like hexane) to form a near-saturated solution.

    • Filter the solution to remove any particulate matter.

    • Loosely cover the container to allow for slow evaporation of the solvent at a constant temperature.

    • Monitor the container for the formation of well-defined single crystals over several days to weeks.

Crystal Mounting and Data Collection

Once suitable crystals are obtained, a single crystal is selected and mounted for data collection.[7]

  • Mounting: The selected crystal is carefully mounted on a goniometer head, typically using a cryoloop or a glass fiber with a suitable adhesive.

  • Data Collection:

    • The mounted crystal is placed on a single-crystal X-ray diffractometer.

    • The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

    • A monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation) is directed at the crystal.[6][7]

    • The crystal is rotated, and a series of diffraction images are collected at different orientations using a detector (e.g., a CCD or CMOS detector).[8]

Data Processing and Structure Solution

The collected diffraction data are processed to determine the unit cell parameters and integrated intensities of the reflections.

  • Data Reduction: The raw diffraction images are processed to correct for various experimental factors, including background noise, Lorentz factor, and polarization effects. The intensities of the individual reflections are integrated.

  • Structure Solution: The processed data is used to solve the phase problem and obtain an initial electron density map. For small molecules, direct methods are typically employed to determine the initial atomic positions.[4]

Structure Refinement and Validation

The initial structural model is refined against the experimental data to improve its accuracy.

  • Refinement: The atomic coordinates, displacement parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors using least-squares refinement methods.[9]

  • Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) and by checking for consistency with known chemical principles. The final structure is typically visualized using software like Mercury or ORTEP.

Experimental Workflow

The following diagram illustrates the typical workflow for the X-ray crystallographic analysis of a this compound derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification CrystalGrowth Crystal Growth Purification->CrystalGrowth Mounting Crystal Mounting CrystalGrowth->Mounting DataCollection Data Collection Mounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation Refinement->Validation

Caption: Experimental workflow for X-ray crystallographic analysis.

References

Safety Operating Guide

Safe Disposal of 2,4,6-Trichloroquinazoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount for ensuring laboratory safety and environmental protection. As a chlorinated heterocyclic compound, 2,4,6-Trichloroquinazoline requires careful handling and disposal due to its potential hazards. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, in line with standard laboratory safety protocols and hazardous waste management regulations.

I. Hazard Assessment and Safety Precautions

Key Potential Hazards:

  • Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.

  • Irritation: May cause skin and serious eye irritation.

  • Environmental Hazards: Halogenated organic compounds are often toxic to aquatic life with long-lasting effects.[3][4]

  • Carcinogenicity/Mutagenicity: Some quinazoline derivatives have been found to be mutagens, teratogens, or carcinogens.[1]

Due to these risks, this compound waste must never be disposed of down the drain or in regular municipal trash.[1][5]

II. Hazard Data Summary

The following table summarizes the likely hazards of this compound based on analogous compounds. This information should guide safe handling and disposal procedures.

Hazard CategoryGHS Classification (Presumed)Hazard Statement (Presumed)
Acute Toxicity (Oral, Dermal, Inhalation) Category 4H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation.
Hazardous to the Aquatic Environment (Chronic) Category 1 or 2Very toxic to aquatic life with long lasting effects.[3][4]

III. Personal Protective Equipment (PPE)

Before handling this compound waste, all personnel must be equipped with the appropriate PPE to minimize exposure risks.

  • Eye Protection: Chemical safety goggles or a face shield.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).[4]

  • Body Protection: A lab coat, long pants, and closed-toe shoes.[4]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1]

  • Ventilation: All handling and preparation for disposal should be performed in a well-ventilated area, preferably within a chemical fume hood.[4]

IV. Step-by-Step Disposal Procedures

The primary and most appropriate method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[2] The recommended disposal method for chlorinated organic compounds is high-temperature incineration.[2]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves, and absorbent pads), in a dedicated, properly labeled, and sealed container.[1][2] This container should be puncture-resistant.[1]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container.[2]

  • Segregation: It is crucial to keep halogenated waste separate from non-halogenated organic waste streams to prevent dangerous reactions and to facilitate proper disposal.[1][6]

Step 2: Labeling

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream, including their approximate concentrations.[2][7]

Step 3: Storage Pending Disposal

  • Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[2]

  • Ensure containers are kept closed and are not leaking.[2][6]

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[1]

  • Provide the waste manifest with accurate information about the contents of the waste containers.[1]

V. Spill Management Protocol

In the event of a spill:

  • Evacuate and Secure the Area: Alert others and restrict access to the spill area.[1]

  • Don Appropriate PPE: Before cleaning, put on the full PPE described in Section III.[1]

  • Contain the Spill: For solid spills, carefully cover with absorbent pads to avoid raising dust. For liquid spills, use a chemical spill kit with absorbent materials to contain the liquid.[1]

  • Clean the Spill: Carefully collect all contaminated materials and place them in the designated hazardous waste container.[1]

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water.[7] Collect all cleaning materials as hazardous waste.[7]

  • Report the Spill: Report the incident to your supervisor and EHS office.

VI. Disposal Workflow Diagram

DisposalWorkflow start Start: Generation of This compound Waste ppe Wear Appropriate PPE: - Goggles/Face shield - Nitrile Gloves - Lab Coat start->ppe segregate Segregate Waste ppe->segregate solid_waste Solid Waste: (Compound, contaminated labware) in a labeled, sealed container segregate->solid_waste liquid_waste Liquid Waste: (Solutions containing compound) in a labeled, sealed container segregate->liquid_waste label_container Label Container: 'Hazardous Waste' 'this compound' List all components solid_waste->label_container liquid_waste->label_container store Store in Designated Hazardous Waste Area label_container->store contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs end End: Professional Disposal (High-Temperature Incineration) contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2,4,6-Trichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2,4,6-Trichloroquinazoline was located. The following guidance is synthesized from safety data for structurally similar chlorinated quinazolines and related hazardous compounds. It is imperative to treat this compound as a hazardous substance and to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance herein is designed to answer specific operational questions and build a foundation of trust in laboratory safety and chemical handling.

Hazard Assessment and Personal Protective Equipment (PPE)

Given its structure as a chlorinated quinazoline, this compound should be handled as a substance with potential for acute toxicity, skin and eye irritation, and environmental hazards.[1][2] The following personal protective equipment is mandatory.

Protection Type Specific Recommendations Rationale
Hand Protection Double gloving with chemotherapy-grade nitrile gloves.[2]Provides a robust barrier against potential skin contact.
Eye and Face Protection Chemical safety goggles and a face shield.[2][3][4]Protects against splashes, dust, and aerosols.
Body Protection A disposable, low-permeability gown with long sleeves and tight-fitting cuffs.[2][5]Minimizes skin exposure to the compound.
Respiratory Protection A NIOSH-approved respirator is necessary if there is a risk of generating dust or aerosols.[1][2][4]Prevents inhalation of the compound, which may cause respiratory irritation.

Operational Plan: From Receipt to Disposal

This section provides a step-by-step guide for the safe handling of this compound.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3][6] The storage area should be clearly labeled and access restricted to authorized personnel.[1][7]

Handling and Use
  • Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation.[3][6] Eyewash stations and safety showers must be readily accessible.[6][8]

  • Safe Handling Practices:

    • Avoid contact with skin, eyes, and clothing.[3]

    • Do not breathe dust or fumes.[1][4]

    • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[3]

    • Do not eat, drink, or smoke in the laboratory.[4]

Spill Management
  • Immediate Actions:

    • Evacuate and secure the spill area to restrict access.[2]

    • Alert colleagues and the laboratory supervisor.

    • Don the full personal protective equipment outlined in the table above.[2]

  • Containment and Cleanup:

    • For solid spills, carefully cover with absorbent pads to avoid raising dust.[2]

    • Use a chemical spill kit with absorbent materials to contain the spill.[2]

    • Carefully collect all contaminated materials and place them in a designated, labeled hazardous waste container.[2]

    • Clean the spill area with a detergent solution, followed by water.[2][9]

First Aid Measures
Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3][8] Seek medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][6][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Disposal Plan

The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste.

  • Waste Segregation:

    • All waste contaminated with this compound must be segregated from non-hazardous and other types of chemical waste.[2]

    • Keep halogenated organic waste separate from non-halogenated waste streams.[2]

  • Waste Containers:

    • Collect all solid waste (e.g., excess compound, contaminated wipes, and PPE) in a dedicated, leak-proof, and puncture-resistant container.[2]

    • Collect liquid waste in a compatible, sealed container, preferably plastic.[2]

  • Labeling:

    • All waste containers must be clearly labeled as "Hazardous Waste," "Halogenated Organic Waste," and potentially "Cytotoxic Waste" if used in such applications.[2]

  • Disposal Procedure:

    • Arrange for waste pickup through your institution's EHS office or a licensed hazardous waste disposal company.[2][9]

    • Do not dispose of this compound down the drain or in regular trash.[2]

Experimental Workflow and Emergency Logic

The following diagrams illustrate the standard workflow for handling this compound and the logical steps to follow in an emergency.

G cluster_workflow Standard Handling Workflow A Receive & Inspect Chemical B Store in Designated Area A->B C Don Appropriate PPE B->C D Handle in Chemical Fume Hood C->D E Segregate & Collect Waste D->E F Decontaminate Work Area E->F G Doff & Dispose of PPE F->G H Wash Hands Thoroughly G->H

Standard Handling Workflow for this compound.

G cluster_emergency Emergency Response Protocol Spill Spill or Exposure Occurs Evacuate Evacuate & Secure Area Spill->Evacuate Alert Alert Supervisor & Colleagues Evacuate->Alert DonPPE Don Full PPE Alert->DonPPE Assess Assess Situation (Spill or Personal Exposure) DonPPE->Assess SpillCleanup Contain & Clean Spill Assess->SpillCleanup Spill FirstAid Administer First Aid Assess->FirstAid Exposure Waste Collect Contaminated Waste SpillCleanup->Waste Medical Seek Medical Attention FirstAid->Medical Report Report Incident to EHS Waste->Report Medical->Report

Emergency Response Protocol for this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.